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  • Product: Iodoethane-1-13C
  • CAS: 75560-39-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Application of Iodoethane-1-¹³C in Metabolic Flux Analysis

Introduction Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system.[1][2][3] By tracking the flow of isotopically labeled substrates through...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system.[1][2][3] By tracking the flow of isotopically labeled substrates through metabolic pathways, researchers can gain a quantitative understanding of cellular physiology.[2] Traditionally, ¹³C-labeled glucose and glutamine have been the workhorses of MFA, providing invaluable insights into central carbon metabolism. However, the vast and complex landscape of the metabolome necessitates the development of novel tracers to illuminate pathways beyond glycolysis and the TCA cycle. This guide introduces a promising, yet largely unexplored, tool for targeted MFA: Iodoethane-1-¹³C.

Iodoethane, a potent ethylating agent, offers the potential to specifically label and trace metabolites that are not readily amenable to analysis with conventional tracers.[4] This guide will provide a comprehensive overview of the theoretical basis, practical considerations, and a proposed experimental workflow for the application of Iodoethane-1-¹³C in metabolic flux analysis. We will delve into the unique chemical properties of this tracer, its hypothesized reactivity with specific metabolite classes, and the analytical strategies required to harness its potential. This document is intended for researchers, scientists, and drug development professionals seeking to expand their MFA toolkit and explore new frontiers in metabolic research.

Iodoethane-1-¹³C: A Novel Tracer for Targeted Metabolomics

Iodoethane-1-¹³C is a stable isotope-labeled compound where the carbon atom at the first position of the ethyl group is a ¹³C isotope. Its utility as a tracer lies in its reactivity as an ethylating agent, meaning it can donate its ¹³C-labeled ethyl group to nucleophilic functional groups within metabolites.[4]

Chemical Properties and Reactivity

Iodoethane is a colorless liquid with a high reactivity, particularly in nucleophilic substitution reactions.[4][5] The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group and the ethyl group an electrophile. This property allows it to react with various nucleophiles present in biological systems, most notably thiol groups.[6][7]

The primary targets for ethylation by iodoethane within the metabolome are expected to be small molecules containing sulfhydryl (-SH) groups, such as:

  • Glutathione (GSH): A highly abundant tripeptide and a key cellular antioxidant.

  • Cysteine: An amino acid that is a precursor for glutathione and a component of many proteins.

  • Coenzyme A (CoA): A crucial molecule in the metabolism of fatty acids and the TCA cycle.

The reaction of Iodoethane-1-¹³C with a thiol-containing metabolite (R-SH) proceeds via an S_N2 mechanism to form a stable thioether bond, as depicted below:

G cluster_0 Reaction of Iodoethane-1-¹³C with a Thiol-Containing Metabolite Iodoethane CH₃-¹³CH₂-I Product R-S-¹³CH₂-CH₃ + HI Iodoethane->Product Ethylates Thiol R-SH Thiol->Product Reacts with

Caption: Ethylation of a thiol-containing metabolite by Iodoethane-1-¹³C.

This specific reactivity provides a unique opportunity to trace the flux through pathways involved in the synthesis, utilization, and regeneration of these critical sulfur-containing metabolites.[4][8][9]

Proposed Application: Tracing Glutathione and Thiol Metabolism

The proposed primary application of Iodoethane-1-¹³C in MFA is the targeted analysis of glutathione metabolism. Glutathione plays a central role in cellular redox homeostasis, detoxification, and cell signaling.[10] Understanding the dynamics of its synthesis and turnover is crucial in various fields, including cancer research, neurodegenerative diseases, and toxicology.

By introducing Iodoethane-1-¹³C to a cell culture system, it is hypothesized that the tracer will react with the existing pool of reduced glutathione (GSH) to form S-ethylglutathione. The rate of formation of ¹³C-labeled S-ethylglutathione can then be measured over time, providing a direct readout of the flux through the glutathione pool.

Hypothetical Experimental Workflow

The following is a detailed, step-by-step methodology for a proposed experiment utilizing Iodoethane-1-¹³C to measure glutathione turnover.

G cluster_workflow Iodoethane-1-¹³C Metabolic Flux Analysis Workflow A 1. Cell Culture - Grow cells to desired confluency. B 2. Tracer Introduction - Add Iodoethane-1-¹³C to the culture medium. A->B C 3. Time-Course Sampling - Collect samples at multiple time points. B->C D 4. Metabolic Quenching - Rapidly halt metabolic activity. C->D E 5. Metabolite Extraction - Extract polar metabolites. D->E F 6. Sample Preparation - Prepare for LC-MS and NMR analysis. E->F G 7. Data Acquisition - Analyze samples using LC-MS and NMR. F->G H 8. Data Analysis - Identify and quantify labeled metabolites. G->H I 9. Flux Calculation - Determine metabolic flux rates. H->I

Caption: Proposed experimental workflow for Iodoethane-1-¹³C MFA.

Experimental Protocol

1. Cell Culture:

  • Culture cells of interest (e.g., a cancer cell line) in appropriate media and conditions until they reach the desired confluency (typically mid-log phase).

  • Ensure a sufficient number of replicate plates for each time point and condition.

2. Tracer Introduction:

  • Prepare a stock solution of Iodoethane-1-¹³C in a suitable solvent (e.g., DMSO).

  • Add the Iodoethane-1-¹³C stock solution to the cell culture medium to achieve a final concentration that is non-toxic but sufficient for detection. Preliminary dose-response experiments are crucial to determine the optimal concentration.[11][12][13]

3. Time-Course Sampling:

  • Collect cell samples at various time points after the introduction of the tracer (e.g., 0, 5, 15, 30, 60, and 120 minutes).

4. Metabolic Quenching:

  • Rapidly aspirate the culture medium.

  • Immediately wash the cells with ice-cold saline (0.9% NaCl) to remove any remaining extracellular tracer.

  • Quench metabolic activity by adding a cold quenching solution, such as 80% methanol, or by snap-freezing the cell plate in liquid nitrogen.[5][14][15] This step is critical to prevent any further metabolic reactions.[5][14]

5. Metabolite Extraction:

  • Scrape the cells in the presence of a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to extract polar metabolites.[16][17][18][19]

  • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

6. Sample Preparation for Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS and/or NMR analysis.

7. Data Acquisition:

  • LC-MS/MS Analysis:

    • Separate the metabolites using liquid chromatography, preferably with a column suitable for polar compounds.

    • Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the masses of the labeled and unlabeled metabolites.[20][21][22][23]

  • NMR Spectroscopy:

    • Analyze the reconstituted extract using a high-field NMR spectrometer to obtain structural information and quantify the labeled metabolites.[24][25][26][27][28]

8. Data Analysis and Flux Calculation:

  • Identify the ¹³C-labeled S-ethylglutathione peak in the LC-MS and NMR data based on its mass and spectral properties.

  • Quantify the abundance of the labeled and unlabeled forms of glutathione at each time point.

  • Calculate the rate of incorporation of the ¹³C-ethyl group into the glutathione pool. This rate is a direct measure of the flux through the glutathione synthesis and turnover pathway.[29][30][31]

  • Utilize computational tools for metabolic flux analysis to model the data and obtain quantitative flux values.[1][2][32][33]

Data Presentation

The quantitative data obtained from the time-course experiment can be summarized in a table for easy comparison.

Time (minutes)Unlabeled GSH (Relative Abundance)¹³C-S-ethylglutathione (Relative Abundance)
01.000.00
50.850.15
150.600.40
300.350.65
600.150.85
1200.050.95

Challenges and Considerations

The proposed application of Iodoethane-1-¹³C in MFA is not without its challenges. Researchers should be aware of the following potential issues and take appropriate measures to mitigate them:

  • Toxicity: Iodoethane is a toxic compound and can be harmful to cells at high concentrations.[11][12][13] It is essential to perform dose-response experiments to determine a sub-toxic concentration that still allows for detectable labeling.

  • Non-Specific Reactivity: While iodoethane preferentially reacts with thiols, it can also react with other nucleophilic groups in metabolites and macromolecules, albeit at a slower rate.[6] Careful analysis and control experiments are necessary to distinguish the specific labeling of target metabolites from non-specific background.

  • Analytical Challenges: The detection and quantification of ethylated metabolites may require the development of new analytical methods and standards. The chromatographic separation of these derivatives from other cellular components needs to be optimized.

Conclusion

Iodoethane-1-¹³C represents a novel and promising tool for targeted metabolic flux analysis. Its specific reactivity towards thiol-containing metabolites, particularly glutathione, opens up new avenues for studying cellular redox metabolism and other pathways that are not easily accessible with traditional tracers. While the methodology is still in its conceptual stage, the potential benefits for advancing our understanding of cellular physiology are significant. With careful experimental design, optimization, and data analysis, Iodoethane-1-¹³C has the potential to become a valuable addition to the MFA toolkit, enabling researchers to explore previously uncharted territories of the metabolome.

References

  • Hiller, S. (2019). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Journal of the American Chemical Society. Available at: [Link]

  • Li, B., et al. (2024). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Journal of the American Chemical Society Au. Available at: [Link]

  • Ezeriņņa, D., et al. (2022). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. Frontiers in Molecular Biosciences. Available at: [Link]

  • Parvez, S., et al. (2015). Methods for the determination and quantification of the reactive thiol proteome. Reactive Oxygen Species. Available at: [Link]

  • Ma, L., et al. (2012). Screening and characterization of reactive metabolites using glutathione ethyl ester in combination with Q-trap mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Computational Tools for Metabolic Engineering. Metabolic Engineering. Available at: [Link]

  • Broadhurst, D. I., et al. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. University of California, Davis. Available at: [Link] adherent-or-suspension-cells.pdf

  • Vissering, F. F., et al. (1993). Effects of glutathione on iodothyronine 5'-deiodinase activity. Endocrinology. Available at: [Link]

  • Wang, L., et al. (2023). Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]

  • Rush, T. M., et al. (1995). NMR Structural Studies of Glutathione S-transferase. Toxicology Letters. Available at: [Link]

  • Wang, Y., et al. (2024). Cytotoxicity of Typical Diiodoalkanes from Shale Gas Wastewater in HepG2 Cells. Toxics. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2013). Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. Metabolites. Available at: [Link]

  • Reid, M., & Jahoor, F. (2000). Methods for measuring glutathione concentration and rate of synthesis. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]

  • Te Koppele, J. M., et al. (1992). Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions. Chemical Research in Toxicology. Available at: [Link]

  • Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Available at: [Link]

  • Chen, Y., et al. (2008). Screening and characterization of reactive metabolites using glutathione ethyl ester in combination with Q-trap mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Nagy, P. (2013). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Nagana, G., et al. (2021). Extending the Scope of 1 H NMR-Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione. Analytical Chemistry. Available at: [Link]

  • Teichert, F., et al. (2014). Quantitation of glutathione and its oxidation products in erythrocytes by multiple-label stable-isotope dilution. Journal of Chromatography B. Available at: [Link]

  • Palego, L., et al. (2016). Main pathways of sulfur metabolism in humans. ResearchGate. Available at: [Link]

  • Chowdhury, A., & Maranas, C. D. (2015). Software applications toward quantitative metabolic flux analysis and modeling. Briefings in Bioinformatics. Available at: [Link]

  • Wikipedia. (n.d.). Iodomethane. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2013). Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. ResearchGate. Available at: [Link]

  • Sánchez-Gómez, R., et al. (2022). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Foods. Available at: [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Available at: [Link]

  • Zhang, Z., et al. (2013). THE THIOL REDOX SYSTEM IN OXLDL-INDUCED MACROPHAGE INJURY. University of Kentucky UKnowledge. Available at: [Link]

  • Papadopoulos, M., et al. (1995). REACTION WITH GLUTATHIONE. A POSSIBLE MECHANISM INVOLVED IN RODENT BRAIN RETENTION OF A 99mTc SNS/S COMPLEX CONTAINING A PENDANT. OSTI.gov. Available at: [Link]

  • Wikipedia. (n.d.). Metabolic flux analysis. Available at: [Link]

  • de Jager, M., et al. (2018). LC-MS analysis of key components of the glutathione cycle in tissues and body fluids from mice with myocardial infarction. The University of Groningen research portal. Available at: [Link]

  • Li, B., et al. (2024). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ACS Publications. Available at: [Link]

  • Palego, L., et al. (2016). Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular Effectors. Longdom Publishing. Available at: [Link]

  • Nagana, G., et al. (2021). Extending the Scope of 1H NMR Based Blood Metabolomics for the Analysis of Labile Antioxidants: Reduced and Oxidized Glutathione. PMC. Available at: [Link]

  • TOMAS-HERNANDEZ, S., et al. (2018). Glutathione balance. (a) GSH synthesis and turnover. (b) GSH... ResearchGate. Available at: [Link]

  • Center for Innovative Technology. (n.d.). Metabolic Quenching. Available at: [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Available at: [Link]

  • Campbell, E. B., & Griffith, O. W. (1989). Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form. Analytical Biochemistry. Available at: [Link]

  • Shishkova, A. V., et al. (2023). Characterization of Glutathione Dithiophosphates as Long-Acting H2S Donors. Molecules. Available at: [Link]

  • Taylor & Francis. (n.d.). Sulfur metabolism – Knowledge and References. Available at: [Link]

  • Ivanisevic, J., et al. (2021). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites. Available at: [Link]

  • Gigolashvili, T., & Kopriva, S. (2014). Transporters in plant sulfur metabolism. Frontiers in Plant Science. Available at: [Link]

  • Winther, J. R., & Thorpe, C. (2014). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Lopes, M., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Available at: [Link]

  • Sun, L. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. University of Natural Resources and Life Sciences, Vienna. Available at: [Link]

  • Li, Y., et al. (2021). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. ResearchGate. Available at: [Link]

Sources

Exploratory

A Researcher's Guide to Position-Specific Isotopic Labeling: Distinguishing Iodoethane-1-13C and Iodoethane-2-13C

Abstract Stable isotope labeling is a cornerstone of modern chemical and biological research, providing unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis.[1][2] Iodoethane, a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling is a cornerstone of modern chemical and biological research, providing unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis.[1][2] Iodoethane, a common ethylating agent, can be strategically labeled with Carbon-13 at either the C1 or C2 position, yielding Iodoethane-1-13C and Iodoethane-2-13C, respectively. While structurally similar, the specific placement of the 13C isotope imparts unique spectroscopic signatures and dictates their utility in experimental design. This technical guide provides an in-depth analysis of the fundamental differences between these two isotopologues, covering their synthesis, comparative spectroscopic analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and strategic applications in research and drug development. Our objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to select the appropriate labeled compound and design robust, self-validating experiments.

The Strategic Imperative of Positional 13C Labeling

Carbon-13 (13C) is a stable, non-radioactive isotope of carbon that possesses a nuclear spin, making it detectable by NMR spectroscopy.[3] Its natural abundance is approximately 1.1%, meaning that in any given organic molecule, the probability of finding a 13C atom at a specific position is low.[4] By synthesizing molecules with 99% enrichment at a specific carbon position, we create powerful chemical tracers. This enrichment dramatically enhances the signal from the labeled position in 13C NMR, allowing it to be observed with high sensitivity and clarity.[5]

The choice to label a molecule like iodoethane at the C1 versus the C2 position is not arbitrary; it is a critical experimental decision. The C1 carbon (CH₂-I) is the electrophilic center directly involved in nucleophilic substitution reactions. The C2 carbon (CH₃) is part of the adjacent methyl group. Tracking one versus the other allows researchers to answer fundamentally different questions about the fate of the ethyl group in chemical and biological systems.[6][7]

Molecular Structure and Synthesis

The fundamental difference between the two compounds lies in the location of the heavy carbon isotope.

  • Iodoethane-1-13C: The 13C atom is the carbon directly bonded to the iodine atom (CH₃¹³CH₂I).[8][9]

  • Iodoethane-2-13C: The 13C atom is in the terminal methyl group (¹³CH₃CH₂I).[10]

Caption: Molecular structures of Iodoethane-1-13C and Iodoethane-2-13C.

Synthetic Pathways: The Importance of Labeled Precursors

The synthesis of these position-specific isotopologues relies on starting with an appropriately labeled precursor. The choice of synthetic route is dictated by the availability of these precursors and the need to preserve the isotopic label's position without scrambling.

A common and robust method for synthesizing iodoalkanes is the iodination of the corresponding alcohol using reagents that generate phosphorus triiodide (PI₃) in situ.[11]

Synthesis cluster_1 Synthesis of Iodoethane-1-¹³C cluster_2 Synthesis of Iodoethane-2-¹³C Eth1 Ethanol-1-¹³C (CH₃¹³CH₂OH) Iodo1 Iodoethane-1-¹³C (CH₃¹³CH₂I) Eth1->Iodo1 P / I₂ Eth2 Ethanol-2-¹³C (¹³CH₃CH₂OH) Iodo2 Iodoethane-2-¹³C (¹³CH₃CH₂I) Eth2->Iodo2 P / I₂

Caption: Generalized synthetic pathways for labeled iodoethane isotopologues.

Experimental Protocol: Synthesis of Iodoethane-1-13C

This protocol is a self-validating system adapted from established methods for converting alcohols to alkyl iodides.[11][12] The success of the reaction is validated through purification and subsequent spectroscopic analysis as described in Section 3.

Materials:

  • Ethanol-1-13C (CH₃¹³CH₂OH)

  • Red phosphorus (P)

  • Iodine (I₂)

  • Distillation apparatus with a reflux condenser

  • Separatory funnel

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for distillation, cautiously combine red phosphorus and Ethanol-1-13C. Cool the flask in an ice bath.

  • Iodine Addition: Slowly add iodine crystals to the cooled, stirred mixture. The reaction is exothermic; maintain the temperature below 20°C during addition.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 2-3 hours. The formation of the dense iodoethane layer should be visible.

  • Distillation: Rearrange the apparatus for distillation. Gently heat the flask to distill the crude Iodoethane-1-13C. Collect the distillate in a receiver cooled in an ice bath.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash with an equal volume of water to remove any unreacted ethanol.

    • Wash with a small amount of 5% NaOH solution to remove residual iodine (the organic layer should become colorless).

    • Wash again with water.

    • Separate the lower organic layer (iodoethane is denser than water) and dry it over anhydrous calcium chloride.

  • Final Verification: The final product should be a clear, colorless liquid. Its identity and isotopic purity must be confirmed by NMR and MS (see Section 3).

Comparative Spectroscopic Analysis

The most significant and diagnostically useful differences between Iodoethane-1-13C and Iodoethane-2-13C are revealed through NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard proton-decoupled 13C NMR spectrum, each unique carbon environment produces a single peak. For unlabeled iodoethane, two peaks are observed.[13] For the labeled variants, the peak corresponding to the 13C-enriched position will be dramatically intensified.

CompoundCarbon PositionApprox. ¹³C Chemical Shift (δ, ppm)Expected ¹H-Coupled MultiplicityKey Diagnostic Feature
Unlabeled IodoethaneC1 (-CH₂I)~ -1.1Triplet (t)Two signals of low intensity.
C2 (-CH₃)~ 20.6Quartet (q)
Iodoethane-1-¹³C C1 (-¹³CH₂I) ~ -1.1 Triplet (t) Intense singlet at ~ -1.1 ppm.
C2 (-CH₃)~ 20.6Quartet (q)Signal at ~20.6 ppm has natural abundance intensity.
Iodoethane-2-¹³C C1 (-CH₂I)~ -1.1Triplet (t)Signal at ~ -1.1 ppm has natural abundance intensity.
C2 (-¹³CH₃) ~ 20.6 Quartet (q) Intense singlet at ~ 20.6 ppm.

Chemical shift values are based on typical values for iodoethane and may vary slightly based on solvent and concentration.[13]

Expert Interpretation: While a standard proton-decoupled 13C NMR spectrum is the quickest way to confirm which position is labeled, proton-coupled spectra and ¹H NMR provide richer detail.

  • ¹H NMR: The key difference is the presence of large one-bond ¹³C-¹H coupling constants (~150 Hz).

    • In Iodoethane-1-13C , the signal for the two protons on C1 (the methylene group) will be split into a large doublet by the attached 13C.

    • In Iodoethane-2-13C , the signal for the three protons on C2 (the methyl group) will be split into a large doublet by the attached 13C.

  • Proton-Coupled ¹³C NMR: This experiment reveals the number of protons attached to each carbon.

    • In Iodoethane-1-13C , the intense C1 signal will appear as a triplet (split by two attached protons).

    • In Iodoethane-2-13C , the intense C2 signal will appear as a quartet (split by three attached protons).

Mass Spectrometry (MS)

In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for both isotopologues will be at m/z 157, one mass unit higher than unlabeled iodoethane (m/z 156). The true power of MS is revealed in the fragmentation pattern, which can definitively pinpoint the label's location. This is crucial in tracer studies where the labeled molecule is a small part of a much larger analyte.[14]

Predicted Fragmentation Analysis (Electron Ionization):

Fragment Unlabeled (m/z) Iodoethane-1-¹³C (m/z) Iodoethane-2-¹³C (m/z) Mechanistic Insight
[CH₃CH₂I]⁺ (M⁺) 156 157 157 Molecular Ion
[CH₃CH₂]⁺ (Loss of •I) 29 29 (CH₃¹³CH₂⁺) 29 (¹³CH₃CH₂⁺) Ethyl Cation
[I]⁺ 127 127 127 Iodine Cation
[CH₂I]⁺ (Loss of •CH₃) 141 142 (¹³CH₂I⁺) 141 Alpha-cleavage fragment

| [CH₃]⁺ | 15 | 15 | 16 (¹³CH₃⁺) | Methyl Cation (less common) |

Expert Interpretation: The most telling fragmentation is the loss of the methyl radical (alpha-cleavage).

  • For Iodoethane-1-13C , loss of the unlabeled methyl group results in a [¹³CH₂I]⁺ fragment at m/z 142 .

  • For Iodoethane-2-13C , loss of the labeled methyl group results in a [CH₂I]⁺ fragment at m/z 141 . This difference of one mass unit in a key fragment provides unambiguous proof of the label's position. High-resolution mass spectrometry (HRMS) is essential to distinguish 13C-labeled fragments from other isobaric species in complex biological matrices.[14]

Applications & Experimental Design

The choice between Iodoethane-1-13C and Iodoethane-2-13C is dictated entirely by the scientific question being asked.

Mechanistic and Pharmacokinetic Studies

In drug development, ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical.[15] If a drug candidate is modified by adding an ethyl group, using a labeled ethylating agent allows its metabolic fate to be traced.[6][7]

Metabolism cluster_input Input Reagents cluster_reaction Reaction & Metabolism Drug Drug-SH (Thiol-containing drug) EthylatedDrug Ethylated Drug (Drug-S-CH₂CH₃) Drug->EthylatedDrug Alkylation Iodo1 Iodoethane-1-¹³C Iodo1->EthylatedDrug Iodo2 Iodoethane-2-¹³C Iodo2->EthylatedDrug Metabolism Metabolic Cleavage (e.g., S-dealkylation) EthylatedDrug->Metabolism Metabolite1 Labeled Acetaldehyde (¹³CHO-CH₃) Metabolism->Metabolite1 Metabolite2 Labeled Acetic Acid (¹³COOH-CH₃) Metabolism->Metabolite2

Caption: Tracing metabolic fate of an ethyl group using different isotopologues.

Causality in Experimental Choice:

  • Scenario: A drug is ethylated, and a suspected metabolic liability is the cleavage of the ethyl group. The goal is to track the fate of the C1 carbon.

  • Correct Choice: Iodoethane-1-13C .

  • Reasoning: The C1 carbon is directly attached to the drug via the sulfur atom. If the ethyl group is cleaved and oxidized to acetaldehyde and then acetic acid, the 13C label will be retained in the carbonyl/carboxyl carbon of these metabolites. Using Iodoethane-2-13C would place the label on the methyl group, which might be lost to one-carbon metabolism pools, complicating analysis.

Metabolic Flux Analysis

In metabolic tracing, labeled substrates are introduced to cells to map the flow of atoms through biochemical pathways.[1][16] While iodoethane itself is not a primary metabolite, it can be used to derivatize metabolites (e.g., thiols like cysteine or glutathione) for analysis. The choice of label allows researchers to probe specific enzymatic reactions that might act on the C1 vs. C2 positions of the derivatized ethyl group.

Quantitative Proteomics and Peptide Analysis

Iodoacetamide is a common reagent for alkylating cysteine residues in proteins for quantitative proteomics.[17] A similar strategy using labeled iodoethane could be envisioned for specific applications. By reacting two different cell populations with Iodoethane-1-13C and Iodoethane-2-13C, respectively, and then mixing the samples, the relative quantification of specific ethylated peptides could be achieved by comparing the signal intensities of the peptide labeled at C1 versus C2 in the mass spectrometer.

Conclusion

Iodoethane-1-13C and Iodoethane-2-13C are not interchangeable. They are distinct chemical tools whose value is realized through informed experimental design. The primary distinction lies in their spectroscopic signatures, which arise directly from the specific placement of the 13C atom. NMR spectroscopy provides a definitive method for identifying the label's position through chemical shifts and coupling patterns, while mass spectrometry reveals the location through characteristic fragmentation. For the researcher, understanding these differences is paramount. The selection of the correct isotopologue is the first step in designing an experiment that can unambiguously trace the fate of a specific carbon atom through a complex chemical or biological transformation, ensuring the integrity and validity of the resulting data.

References

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Brown, P. (2000+). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm. Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved February 3, 2026, from [Link]

  • Keereetaweep, J., et al. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(9), 621. [Link]

  • Spectroscopy Solutions. (2008, May 26). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. Retrieved February 3, 2026, from [Link]

  • University of Calgary. (n.d.). 13C NMR. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,4-diiodobutane. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). A nuclear magnetic resonance (1H and 13C) and isotope ratio mass spectrometry (13C, 2H and 18O) study of andalusian olive oils. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 3, 2026, from [Link]

  • CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved February 3, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Iodoethane-2-13C (99% (CP)). Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodoethane-1-13C. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • Gevaert, K., et al. (2002). Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. Analytical Chemistry, 74(19), 5035-5042. [Link]

  • Opella, S. J., & Marassi, F. M. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. In Methods in molecular biology (Vol. 831, pp. 43–60). [Link]

  • Google Patents. (n.d.). US3053910A - Method of manufacturing alkyl iodides.
  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved February 3, 2026, from [Link]

  • Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 28(3), 821-833.e5. [Link]

  • Moravek. (n.d.). Common Applications of Carbon-13 in the Medical Field. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved February 3, 2026, from [Link]

  • bioRxiv. (2024, April 12). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved February 3, 2026, from [Link]

  • Chemical Reviews. (2022, April 20). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Retrieved February 3, 2026, from [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved February 3, 2026, from [Link]

  • Portland Press. (n.d.). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved February 3, 2026, from [Link]

  • Kay, L. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy. University of Toronto. Retrieved February 3, 2026, from [Link]

Sources

Foundational

Precision Synthesis of 13C-Labeled Ethyl Esters via Iodoethane-1-13C

Executive Summary This technical guide details the synthesis of ethyl esters labeled at the methylene carbon ( ) using Iodoethane-1-13C . This specific isotopologue is critical for Metabolic Flux Analysis (MFA) and Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of ethyl esters labeled at the methylene carbon (


) using Iodoethane-1-13C . This specific isotopologue is critical for Metabolic Flux Analysis (MFA) and Pharmacokinetic (DMPK) studies, where tracking the fate of the ester linkage is required distinct from the terminal methyl group.

The core challenge in this synthesis is not the reaction mechanism—which is a standard nucleophilic substitution—but the stoichiometric management of the high-value labeled reagent . Iodoethane-1-13C is volatile (bp ~72°C) and expensive. Standard reflux procedures often result in isotopic loss. This guide presents a Cesium-Promoted "Cold-Start" Protocol designed to maximize isotopic incorporation (>95%) while minimizing reagent loss.

Part 1: Strategic Utility & Mechanism

Why Iodoethane-1-13C?

In drug development, the metabolic stability of the ester bond is often the rate-limiting step for prodrug activation. By labeling the methylene carbon (C1 of the ethyl group), researchers can:

  • Track Hydrolysis: Differentiate between the intact ester and the released ethanol/acetate metabolite via NMR without chromatographic separation.

  • Quantify Flux: Use Mass Isotopomer Distribution Analysis (MIDA) to trace the carbon backbone into downstream metabolic pools (e.g., Acetyl-CoA).

The "Cesium Effect" in Esterification

While Potassium Carbonate (


) is common, Cesium Carbonate (

)
is the superior choice for high-value isotopic synthesis.
  • Solubility: Cesium is larger and more polarizable, making the carbonate salt significantly more soluble in organic solvents like DMF.

  • Naked Anion: The large ionic radius of

    
     results in a "loose" ion pair with the carboxylate (
    
    
    
    ), effectively creating a "naked" anion that is far more nucleophilic than its potassium counterpart. This allows the reaction to proceed at lower temperatures, preserving the volatile labeled iodide.
Reaction Mechanism ( )

The reaction follows a bimolecular nucleophilic substitution (


) pathway. The cesium carboxylate attacks the electrophilic 

of the iodoethane, displacing the iodide.

SN2_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Cesium Carboxylate (R-COO- Cs+) Acid->Carboxylate Deprotonation (DMF, 25°C) Base Cesium Carbonate (Cs2CO3) Base->Carboxylate TS Transition State [R-COO---13C---I]‡ Carboxylate->TS Nucleophilic Attack Iodo Iodoethane-1-13C (CH3-13CH2-I) Iodo->TS Product 13C-Labeled Ester (R-COO-13CH2CH3) TS->Product Inversion of Config (Not chiral here)

Figure 1: The Cesium-promoted


 pathway. The "naked" carboxylate anion attacks the labeled carbon, displacing iodide.

Part 2: Reagent Handling & Stoichiometry

Critical Warning: Iodoethane-1-13C has a boiling point of ~72°C. A standard reflux at 80°C+ in an open system will result in the evaporation of the labeled reagent before reaction completion.

Reagent Table
ComponentRoleEquiv.Notes
Carboxylic Acid (Substrate) Target1.0Limiting reagent if acid is precious; otherwise use excess (1.2 eq).
Iodoethane-1-13C Label Source1.1 - 1.2Volatile. Add at 0°C.
Cesium Carbonate (

)
Base1.5Must be finely ground/anhydrous.
DMF (Anhydrous) SolventN/AConcentration: 0.1 M - 0.2 M.

Part 3: Core Synthetic Protocol (The "Cold-Start" Method)

This protocol utilizes the high reactivity of cesium carboxylates to initiate the reaction at low temperature, preventing the evaporation of the labeled ethyl iodide.

Step-by-Step Workflow
  • Activation (Carboxylate Formation):

    • In a flame-dried round-bottom flask (or pressure tube), dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add finely ground

      
       (1.5 equiv).
      
    • Stir at room temperature for 30 minutes. Observation: Evolution of

      
       gas may be visible; the mixture will likely become a suspension.
      
  • Isotope Addition (The "Cold-Start"):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Iodoethane-1-13C (1.2 equiv) dropwise via a syringe.

    • Technical Note: If using a pressure tube, seal the vessel immediately after addition.

  • Reaction Progression:

    • Allow the mixture to warm slowly to room temperature (25°C) over 1 hour.

    • Stir at room temperature for 4–12 hours.

    • Monitoring: Check via TLC. If starting material remains after 12h, warm gently to 40°C (Do NOT exceed 50°C unless in a sealed pressure vessel).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with water (

      
      ) to remove DMF.
      
    • Wash with brine (

      
      ), dry over 
      
      
      
      , and concentrate carefully (do not use high vacuum if the product is volatile).
Workflow Diagram

Workflow Start Start: Carboxylic Acid + Cs2CO3 in DMF Step2 Stir 30 min @ 25°C (Form Carboxylate) Start->Step2 Step3 Cool to 0°C Add Iodoethane-1-13C Step2->Step3 Step4 Warm to 25°C Stir 4-12 hrs Step3->Step4 Check TLC Check Step4->Check Check->Step4 Incomplete (Heat to 40°C) Finish Workup: Dilute EtOAc/Wash H2O Check->Finish Complete

Figure 2: The "Cold-Start" synthesis workflow designed to minimize isotopic evaporation.

Part 4: Purification & Self-Validating Analysis

Purification
  • Flash Chromatography: Standard silica gel chromatography.

  • Note: If the product ester is low molecular weight (volatile), avoid rotary evaporation to dryness. Co-evaporate with a higher boiling solvent or distill.

Analytical Validation (The "Trust" Metrics)

The success of the labeling is confirmed not just by mass, but by specific NMR splitting patterns caused by the


 atom.
Analytical MethodExpected Signal / ObservationCausality
HRMS (ESI/EI) [M+1] peak intensity increases drastically.Incorporation of

(Mass = 13.00335).

-NMR
Huge singlet at ~60-61 ppm .The labeled methylene carbon (

) is enriched 99% vs 1.1% natural abundance.

H-NMR
Methylene protons (

) appear as a doublet of quartets (dq) or wide doublet.
Coupling: The protons attached to the

label couple to it.

.

Detailed NMR Interpretation: In a non-labeled ethyl ester, the


 protons appear as a simple quartet at ~4.1 ppm (

). In the 1-13C labeled ester , these protons are split by the directly attached

nucleus. The coupling constant (

) is large (~148 Hz).
  • Visual Result: You will see two quartets separated by ~148 Hz (one centered at ~3.9 ppm, one at ~4.3 ppm). This is the definitive proof of labeling at the C1 position.

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Usually due to evaporation of Iodoethane-1-13C.

    • Fix: Use a screw-cap pressure tube. Ensure the "Cold-Start" (0°C) addition is followed.

  • Hydrolysis: Product reverts to acid.

    • Fix: Ensure DMF is anhydrous. Store

      
       in a desiccator.
      
  • Incomplete Reaction:

    • Fix: Add 0.1 equiv of Sodium Iodide (NaI). This catalyzes the reaction via the Finkelstein mechanism (though less critical with iodo- precursors, it can help maintain the active electrophile).

Alternative: Silver Promoted (For Sensitive Substrates)

If the substrate is base-sensitive (e.g., prone to epimerization), use Silver Oxide (


) .
  • Protocol: Acid (1.0 eq),

    
     (1.5 eq), Iodoethane-1-13C (1.5 eq) in Acetonitrile (ACN).
    
  • Mechanism: Ag+ acts as a halogen scavenger, precipitating AgI and driving the reaction forward irreversibly under near-neutral conditions.

References

  • Cesium Carbonate in Organic Synthesis

    • Title: Cesium carbonate: A powerful inorganic base in organic synthesis.
    • Source:Chemical Reviews (via NIH/PubChem contexts).
    • URL:[Link]

  • Iodoethane-1-13C Properties

    • Title: Iodoethane-1-13C | C2H5I | CID 12208633.[1]

    • Source: PubChem.[2]

    • URL:[Link]

  • General Esterification Protocols (Cesium Mediated)

    • Title: Synthesis of Esters using Cesium Carbon
    • Source: Organic Chemistry Portal / Thieme Connect.
    • URL:[Link]

  • NMR Validation of 13C Labels

    • Title: Interpreting C-13 NMR Spectra (Coupling Constants).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals: Cost-Effective Sources for 99 Atom % ¹³C Iodoethane

Executive Summary The strategic incorporation of stable isotopes, particularly Carbon-13 (¹³C), is a foundational element in modern pharmaceutical research. For applications demanding the highest sensitivity, such as qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of stable isotopes, particularly Carbon-13 (¹³C), is a foundational element in modern pharmaceutical research. For applications demanding the highest sensitivity, such as quantitative NMR and metabolic flux analysis, 99 atom % ¹³C enrichment is often non-negotiable. ¹³C Iodoethane serves as a critical and versatile reagent for introducing a ¹³C-labeled ethyl group into a diverse range of molecular scaffolds. However, the procurement of this highly enriched compound can present a significant financial barrier.

This guide provides a comprehensive technical overview of cost-effective strategies for acquiring 99 atom % ¹³C iodoethane. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions by balancing the trade-offs between direct commercial purchase and in-house synthesis. This document delves into a comparative analysis of commercial suppliers, provides a detailed, field-tested protocol for laboratory synthesis, and outlines the essential quality control measures necessary to ensure the scientific integrity of your work.

The Imperative of High Isotopic Enrichment: The Role of 99 Atom % ¹³C Iodoethane

Key applications include:

  • Quantitative Nuclear Magnetic Resonance (qNMR): The near-total enrichment at the ethyl group carbons provides a distinct and powerful signal for precise quantification, free from the complexities of natural abundance ¹³C signals.

  • Metabolic and Pharmacokinetic Studies: ¹³C-labeled drugs allow for the precise tracking of absorption, distribution, metabolism, and excretion (ADME) with minimal interference. The stability of the ¹³C isotope makes it ideal for long-term biological studies.

  • Mechanism of Action (MoA) Elucidation: By incorporating a ¹³C label, researchers can utilize advanced NMR techniques to probe the interactions between a drug candidate and its biological target.

Procurement Pathways: A Dichotomy of Choice

The fundamental decision facing a research team is whether to procure 99 atom % ¹³C iodoethane from a commercial vendor or to pursue its synthesis within their own laboratory.

Commercial Sourcing: The Path of Expediency and Assurance

A number of reputable suppliers specialize in the provision of high-purity, isotopically labeled compounds. When considering this option, a holistic evaluation of not only the cost per unit but also the isotopic and chemical purity, along with the comprehensiveness of the accompanying analytical documentation, is paramount.

Table 1: A Comparative Overview of Commercial Suppliers for 99 Atom % ¹³C Iodoethane

SupplierExample ProductIsotopic Purity (atom % ¹³C)Chemical PurityIllustrative Pricing (USD)
Sigma-AldrichIodoethane-1-¹³C[4]99%99% (CP)Contact for pricing
Sigma-AldrichIodoethane-¹³C₂[5]99%-Contact for pricing
Cambridge Isotope Laboratories, Inc.Iodoethane (1-¹³C, 99%)[6]99%98%$321.00 / 0.5 g[6]
Amerigo ScientificIodoethane-2-¹³C[7]-99% (CP)Contact for pricing

Note: Prices are for illustrative purposes and are subject to change. Direct consultation with suppliers for current quotations is strongly recommended.

Advantages of Commercial Procurement:

  • Quality Assurance: Vendors provide a Certificate of Analysis, guaranteeing the isotopic and chemical purity of the product.

  • Time Efficiency: Direct purchase circumvents the time and labor investment required for synthesis, purification, and characterization.

  • Safety and Compliance: Suppliers are equipped to handle and ship chemical reagents in accordance with all safety and regulatory standards.

The principal drawback of this approach is the substantial cost, which can be prohibitive for large-scale or long-term research projects.

In-House Synthesis: A Strategic Approach to Cost Reduction

The laboratory synthesis of 99 atom % ¹³C iodoethane presents a highly cost-effective alternative, particularly when significant quantities are required. The most common and economically viable synthetic route begins with the corresponding 99 atom % ¹³C-labeled ethanol, which is considerably less expensive than the final iodoethane product.

Advantages of In-House Synthesis:

  • Economic Viability: The cost of starting materials and reagents is a fraction of the commercial price for the final product.

  • Quality Sovereignty: Researchers have complete control over the purification and analytical validation of the synthesized compound.

  • Supply Chain Independence: On-demand synthesis mitigates potential project delays arising from supplier stockouts or logistical issues.

Challenges to Consider:

  • Resource Allocation: Requires the dedicated time of a proficient synthetic chemist and access to standard laboratory infrastructure.

  • Safety Protocols: The synthesis involves hazardous materials and necessitates stringent adherence to safety procedures.

  • Rigorous Validation: The final product must undergo thorough analytical characterization to confirm its identity, purity, and isotopic enrichment.[8]

A Validated Protocol for the Synthesis of 99 Atom % ¹³C Iodoethane

This section details a robust and reliable protocol for the synthesis of 99 atom % ¹³C iodoethane from 99 atom % ¹³C ethanol.

The Chemical Transformation

The synthesis is predicated on the reaction of an alcohol with phosphorus triiodide (PI₃), which is generated in situ from the reaction of red phosphorus and iodine to circumvent its instability.[9][10]

Overall Reaction: 3 C₂H₅OH + P + 1.5 I₂ → 3 C₂H₅I + H₃PO₃

Essential Materials and Reagents
  • Ethanol-1,2-¹³C₂ (99 atom % ¹³C)

  • Red Phosphorus

  • Iodine

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard organic synthesis glassware

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Heating mantle with magnetic stirring

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for ¹³C Iodoethane Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification cluster_3 Analysis A Charge flask with red phosphorus and 99 atom % ¹³C Ethanol B Establish inert atmosphere (N₂ or Ar) A->B C Cool flask to 0°C in an ice bath B->C D Slow, portion-wise addition of iodine C->D E Warm to room temperature, then reflux D->E F Distill crude product E->F G Wash with NaHCO₃ solution F->G H Dry organic layer with Na₂SO₄ G->H I Final fractional distillation H->I J Characterize by ¹H NMR, ¹³C NMR, and MS I->J

Caption: A step-by-step workflow for the synthesis, purification, and analysis of 99 atom % ¹³C Iodoethane.

Detailed Synthesis Procedure
  • Reaction Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add the red phosphorus and the 99 atom % ¹³C ethanol.

  • Inert Atmosphere: Purge the entire system with a stream of dry nitrogen or argon gas.

  • Initial Cooling: Immerse the reaction flask in an ice-water bath to maintain a low temperature during the initial exothermic phase.

  • Iodine Addition: Add the iodine crystals in small portions through the addition funnel to the stirred suspension. Control the rate of addition to keep the internal temperature below 20°C.[11]

  • Reaction Progression: Once all the iodine has been added, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Subsequently, heat the mixture to a gentle reflux for approximately 2-3 hours.

  • Initial Purification: After cooling the reaction mixture, reconfigure the apparatus for simple distillation. Distill the crude ¹³C iodoethane.

  • Aqueous Work-up: Transfer the distillate to a separatory funnel and wash sequentially with water and a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Drying: Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Final Purification: Decant the dried liquid and perform a final fractional distillation, collecting the fraction that boils at approximately 70-74°C.[11]

Analytical Validation

The identity, purity, and isotopic enrichment of the synthesized product must be rigorously confirmed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess the isotopic enrichment.

  • Mass Spectrometry (MS): To verify the molecular weight and the incorporation of the ¹³C isotopes.

  • Gas Chromatography (GC): To determine the chemical purity of the final product.

A Comparative Cost Analysis

The following illustrative cost analysis highlights the potential economic benefits of in-house synthesis.

Table 2: Estimated Cost Comparison for 1 gram of 99 Atom % ¹³C Iodoethane

ApproachComponentEstimated Cost (USD)
In-House Synthesis
99 atom % ¹³C₂ Ethanol (1g)~$931.00
Red Phosphorus, Iodine, Solvents~$50.00
Total Estimated Material Cost ~$981.00
Commercial Purchase
99 atom % ¹³C Iodoethane (1g)~$642.00 (based on 0.5g price)[6]

Note: This analysis is based on publicly available list prices for starting materials and the final product, which may not reflect institutional pricing. Labor and equipment costs are not included in this estimation.

Strategic Recommendations

The decision to purchase or synthesize 99 atom % ¹³C iodoethane is a strategic one, contingent upon the specific circumstances of the research program.

  • For research groups with limited access to synthetic chemistry expertise or those requiring small, certified quantities for immediate deployment, commercial procurement is the recommended course of action. The premium paid is justified by the time savings and the assurance of quality.

  • For laboratories with established synthetic capabilities, especially those with a consistent or large-scale need for ¹³C iodoethane, in-house synthesis offers a compelling and highly cost-effective alternative. The substantial reduction in material cost can liberate significant funds for other critical research activities.

By judiciously evaluating the scientific requirements, available resources, and budgetary constraints, research teams can implement the most efficient and economical strategy for the acquisition of this vital research tool.

References

  • Amerigo Scientific. (n.d.). Iodoethane-2-¹³C (99% (CP)). Retrieved from [Link]

  • Sciencemadness Wiki. (2025, September 2). Ethyl iodide. Retrieved from [Link]

  • Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2016). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. NIH Public Access, 3(4), 458–464.
  • Nanjing Chemical Material Corp. (n.d.). Preparation of Ethyl Iodide. Retrieved from [Link]

  • Brainly.in. (2021, August 11). how can we prepare ethyl iodide.Give any two method. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). ¹³C Labeled Compounds. Retrieved from [Link]

  • Baillie, T. A. (2012). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 25(6), 1184–1205.
  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

  • Filo. (2025, October 8). How is ethyl iodide obtained from ethyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl iodide. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Ethanol-2-¹³C, 99 atom % ¹³C. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethanol-¹³C₂, min 99 atom% ¹³C, 250 mg. Retrieved from [Link]

Sources

Foundational

Technical Guide: Reactivity & Application of Iodoethane-1-13C in Drug Discovery

Part 1: Executive Summary The Kinetic Nuance in Synthetic Precision For researchers utilizing Iodoethane-1-13C ( ), the central question is rarely "Will it react?" but rather "How does the isotopic substitution alter the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The Kinetic Nuance in Synthetic Precision

For researchers utilizing Iodoethane-1-13C (


), the central question is rarely "Will it react?" but rather "How does the isotopic substitution alter the reaction kinetics and metabolic fate?"

While chemically identical to unlabeled ethyl iodide in terms of electronic configuration and steric bulk, Iodoethane-1-13C exhibits a Primary Kinetic Isotope Effect (KIE) because the isotopic label resides at the electrophilic center—the site of bond breaking and forming. In Nucleophilic Substitution (


) reactions, this results in a rate retardation of approximately 2–5%  (

).

For synthetic chemists in drug development, this effect is negligible regarding yield if the reaction is driven to completion. However, for metabolic tracing and mechanistic elucidation, this slight deceleration is the fundamental probe used to map transition states and metabolic soft spots.

Part 2: Theoretical Framework – The Physics of the Alpha Carbon

The Primary C Kinetic Isotope Effect

In Iodoethane-1-13C, the heavy isotope is located at the


-carbon (C1), directly attached to the iodine leaving group.


  • Vibrational Origin: The C-I bond involving

    
    C has a lower Zero-Point Energy (ZPE) than the 
    
    
    
    C-I bond due to the increased mass (
    
    
    ).
  • Activation Energy: To reach the transition state (TS), where the C-I bond is partially broken, the

    
    C isotopologue requires more energy to overcome the activation barrier compared to the lighter 
    
    
    
    C counterpart.
  • Magnitude: Unlike Deuterium KIEs (

    
    ), heavy atom KIEs are subtle. For 
    
    
    
    alkylations, the value typically ranges from 1.01 to 1.05 .
Transition State Geometry

The magnitude of the KIE reveals the position of the Transition State:

  • Early TS: Bond formation is advanced, bond breaking is minimal. KIE is small (near 1.0).

  • Symmetric TS: Bond breaking and formation are roughly equal. KIE is maximal (near 1.05).

  • Late TS: Bond breaking is nearly complete.

For ethyl iodide alkylations (e.g., with amines or phenoxides), the reaction is typically a classic


 with a "loose" transition state, often resulting in measurable primary KIEs.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the


 pathway and the specific point where the isotopic mass influences the energy barrier.

SN2_Pathway cluster_legend Kinetic Isotope Effect (KIE) Reactant Reactants (Nu:- + Et-I) TS_12 TS (12C) [Nu...C...I]‡ Reactant->TS_12  k12 (Faster) TS_13 TS (13C) [Nu...13C...I]‡ Reactant->TS_13  k13 (Slower) Product Product (Nu-Et + I-) TS_12->Product TS_13->Product Info Primary KIE (C1) k12 / k13 ≈ 1.02 - 1.05 Heavier isotope = Higher Activation Energy

Figure 1: Comparative reaction coordinate showing the higher activation energy barrier for the


C-labeled transition state.

Part 4: Comparative Reactivity Data

The table below summarizes the physical and kinetic differences. Note that while physical properties (BP, Density) are virtually identical, the kinetic parameters diverge.

FeatureUnlabeled Ethyl Iodide (

C)
Iodoethane-1-13C (

C at C1)
Impact on Experiment
Molecular Weight 155.97 g/mol 156.97 g/mol Mass Shift (+1) in MS analysis
Boiling Point 72 °C72 °CNone (Co-distills perfectly)
Reaction Mechanism

(Primary Halide)

(Primary Halide)
Identical Mechanism
Relative Rate (

)
1.00~0.95 – 0.99Labeled reagent requires slightly longer reaction time if limiting.
NMR Shift (

)
~2.0 ppm (quartet)~2.0 ppm (enhanced singlet*)Huge sensitivity gain in

C NMR.
C-I Bond Strength StandardSlightly Stronger (Lower ZPE)Marginally higher stability.

*Note: In proton-decoupled


C NMR, the labeled carbon appears as a massive singlet (or split by coupling to other active nuclei), unlike the weak natural abundance signal.

Part 5: Experimental Protocols

Protocol A: High-Yield Synthesis of C-Labeled Drug Candidate

Objective: Alkylation of a secondary amine using Iodoethane-1-13C. Challenge: The labeled reagent is expensive. The protocol must maximize its conversion, not the cheap amine's.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Iodoethane-1-13C (1.1 equiv) [Slight excess ensures completion despite KIE]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial, dissolve the Secondary Amine (1.0 mmol) in anhydrous ACN (3 mL).

  • Activation: Add powdered

    
     (2.0 mmol). Stir at room temperature for 10 minutes to deprotonate/activate.
    
  • Addition: Add Iodoethane-1-13C (1.1 mmol) dropwise via syringe.

    • Note: Do not use a large excess of the amine if the labeled iodide is the limiting, precious reagent. However, to ensure 100% incorporation of the label into the product, using a slight excess of the labeled iodide is standard, provided the unreacted iodide can be removed easily.

    • Correction for Cost: If the Iodoethane-1-13C is the most expensive component, reverse the stoichiometry: Use 1.2 equiv of Amine and 1.0 equiv of Iodide. Drive the reaction with heat.

  • Reaction: Heat to 60°C. Monitor by LC-MS.

    • Checkpoint: Due to the KIE, if a standard protocol suggests 2 hours, extend to 2.5 hours to ensure the slightly slower

      
      C-I bond breaks completely.
      
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography. The

    
    C-labeled product behaves identically to the unlabeled standard on Silica gel.
    
Protocol B: Competitive KIE Determination

Objective: Measure the precise


 to determine transition state symmetry.

Workflow:

  • Mix: Prepare a mixture of Unlabeled Ethyl Iodide and Iodoethane-1-13C in a known ratio (e.g., 1:1) analyzed by high-res MS.

  • React: Add a limiting amount of nucleophile (e.g., 0.2 equiv).

  • Stop: Quench the reaction at ~10-20% conversion.

  • Analyze: Recover unreacted Ethyl Iodide.

  • Calculate: Measure the change in isotopic ratio (

    
    ) in the recovered starting material vs. the initial mix.
    
    • The unreacted pool will be enriched in the slower-reacting

      
      C species.
      
    • Formula:

      
       (Singleton Method approximation).
      

Part 6: Applications in Drug Development

Metabolic Tracing (ADME)

Iodoethane-1-13C is primarily used to install a stable, non-radioactive tracer.

  • Advantage: Unlike Deuterium (

    
    ), 
    
    
    
    C does not significantly alter the metabolic rate (no "Metabolic Switching"). The drug behaves pharmacologically identical to the clinical candidate.
  • Detection: The M+1 peak in Mass Spectrometry allows researchers to track the ethyl group's fate (e.g., de-ethylation by CYP450 enzymes) in urine/plasma with high specificity.

Mechanistic Elucidation

Distinguishing between


 and 

pathways.
  • 
    :  Shows Primary KIE (
    
    
    
    ).
  • 
    :  The rate-determining step is ionization (
    
    
    
    ). While this also involves bond breaking, the hyperconjugation in the carbocation intermediate affects the magnitude differently. However, for primary ethyl substrates,
    
    
    is rare.
Positron Emission Tomography (PET) Precursors

While


C is stable, the chemistry developed with Iodoethane-1-13C is directly translatable to Iodoethane-1-11C  (half-life 20 min) for PET imaging. The synthetic routes (e.g., carbonylation) are identical, allowing 

C to serve as the "cold standard" for method development.

References

  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance.[1] Journal of the American Chemical Society.

  • Westaway, K. C. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions.[2] Advances in Physical Organic Chemistry.

  • Sigma-Aldrich. Iodoethane-13C2 Product Specifications and Safety Data.

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book") - Kinetic Isotope Effect.

  • Eriksson, J. (2006). Synthesis of C-labelled Alkyl Iodides.[3] Uppsala University Publications.

Sources

Exploratory

An In-depth Technical Guide to the Isotopic Purity Specifications of Iodoethane-1-¹³C

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Isotopic Purity in Scientific Advancement Iodoethane-1-¹³C, a stable isotope-labeled derivative of iodoethane, serves as an i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Isotopic Purity in Scientific Advancement

Iodoethane-1-¹³C, a stable isotope-labeled derivative of iodoethane, serves as an invaluable tool in a multitude of scientific disciplines, most notably in mechanistic studies, metabolic pathway tracing, and as an internal standard in mass spectrometry-based quantification.[1][2] Its utility is fundamentally tethered to the precise knowledge and control of its isotopic and chemical purity. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the synthesis, analytical characterization, and purity specifications of Iodoethane-1-¹³C, ensuring the integrity and reproducibility of your experimental outcomes.

Understanding Iodoethane-1-¹³C: Core Specifications

The quintessential quality attributes of Iodoethane-1-¹³C revolve around its isotopic enrichment and overall chemical purity. These parameters are not merely numbers on a certificate of analysis; they are the bedrock upon which the reliability of subsequent experimental data is built.

Isotopic Purity: The Heart of the Matter

Isotopic purity, often expressed as "atom % ¹³C," defines the percentage of the labeled carbon atom in the C1 position that is indeed ¹³C. For most research and pharmaceutical applications, a high level of isotopic enrichment is paramount.

SpecificationTypical ValueSignificance
Isotopic Purity (Atom % ¹³C) ≥ 99%Ensures a strong and distinct signal from the labeled molecule, crucial for sensitivity and accuracy in tracer studies and as an internal standard.[3]
Isotopomeric Purity Position-specificThe label should be predominantly at the C1 position. The presence of other isotopomers (e.g., Iodoethane-2-¹³C) can complicate data interpretation.

The high isotopic enrichment minimizes the contribution of the naturally abundant ¹²C species, thereby enhancing the signal-to-noise ratio in analytical measurements.

Chemical Purity: Beyond the Isotope

Chemical purity refers to the proportion of the compound that is chemically Iodoethane, irrespective of its isotopic composition. Impurities can interfere with reactions, introduce artifacts in analytical measurements, and in the context of drug development, pose safety risks.

SpecificationTypical ValueSignificance
Chemical Purity (Assay) ≥ 98-99%Minimizes the presence of starting materials, by-products, and degradation products that could affect experimental outcomes or product stability.[3][4]
Stabilizer Presence of copperIodoethane is susceptible to decomposition upon exposure to light, forming free iodine. Copper is often added as a stabilizer to mitigate this degradation.[3]

It is crucial for researchers to consider both isotopic and chemical purity in tandem, as a high isotopic enrichment is of little value if the compound is chemically impure.

The Synthetic Pathway: A Source of Potential Impurities

A foundational understanding of the synthesis of Iodoethane-1-¹³C is critical for anticipating potential impurities. The most prevalent method involves the iodination of Ethanol-1-¹³³C.[5][6]

Ethanol-1-13C Ethanol-1-13C Iodoethane-1-13C Iodoethane-1-13C Ethanol-1-13C->Iodoethane-1-13C Iodination Reagents P / I2 Reagents->Iodoethane-1-13C Byproducts H3PO3 Iodoethane-1-13C->Byproducts

Figure 1: Simplified synthesis of Iodoethane-1-¹³C.

This process, while generally efficient, can introduce several categories of impurities:

  • Starting Material-Related Impurities: Residual, unreacted Ethanol-1-¹³C.

  • Process-Related Impurities:

    • Diethyl ether: Formed as a byproduct during the reaction.

    • Phosphorous acids: Such as phosphorous acid (H₃PO₃), which needs to be removed during workup.[6]

  • Degradation Products:

    • Iodine (I₂): Results from the decomposition of iodoethane, especially in the presence of light.[7] This is often visible as a pink or brownish tinge to the liquid.

  • Isotopomeric Impurities:

    • Iodoethane-2-¹³C: May arise if the starting Ethanol-1-¹³C contains ¹³C at the C2 position.

    • Iodoethane-1,2-¹³C₂: A di-labeled species that could be present depending on the isotopic purity of the starting material.

A thorough purification process, typically involving distillation and washing steps, is essential to minimize these impurities.[5]

Analytical Characterization: The Pursuit of Purity

A multi-pronged analytical approach is necessary to comprehensively assess the isotopic and chemical purity of Iodoethane-1-¹³C. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining both chemical structure and isotopic enrichment.[8]

3.1.1. ¹³C NMR for Isotopic Enrichment

Direct ¹³C NMR is the most definitive method for confirming the position of the label and quantifying isotopic enrichment.

Experimental Protocol: Quantitative ¹³C NMR

  • Sample Preparation: Accurately weigh a sample of Iodoethane-1-¹³C and dissolve it in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Employ a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[8]

    • Use a long relaxation delay (D1), typically 5-7 times the longest T₁ relaxation time of the carbon nuclei, to ensure full magnetization recovery between scans.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a line broadening exponential function to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the ¹³C-labeled carbon and any residual ¹²C signal at the same position. The isotopic purity is calculated from the ratio of these integrals.

3.1.2. ¹H NMR for Chemical Purity and Impurity Identification

¹H NMR provides a detailed fingerprint of the molecule and is highly sensitive for detecting proton-containing impurities.

cluster_0 Iodoethane-1-13C Sample cluster_1 NMR Analysis cluster_2 Data Analysis SamplePrep Dissolve in CDCl3 1H_NMR 1H NMR SamplePrep->1H_NMR 13C_NMR Quantitative 13C NMR SamplePrep->13C_NMR ChemPurity Chemical Purity (from 1H NMR) 1H_NMR->ChemPurity IsoPurity Isotopic Purity (from 13C NMR) 13C_NMR->IsoPurity

Figure 2: Workflow for NMR-based purity assessment.

The chemical shifts in the ¹³C NMR spectrum of iodoethane are approximately -1.1 ppm for the methyl carbon and 20.6 ppm for the methylene carbon.[5] In Iodoethane-1-¹³C, the signal for the labeled methylene carbon will be significantly enhanced.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that can confirm the molecular weight and provide further evidence of isotopic enrichment.[9]

Experimental Protocol: HRMS for Isotopic Purity

  • Sample Preparation: Prepare a dilute solution of Iodoethane-1-¹³C in a suitable volatile solvent.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode to resolve the isotopic peaks.

  • Data Analysis:

    • Identify the molecular ion peak for the ¹³C-labeled species ([CH₃¹³CH₂I]⁺).

    • Measure the relative abundance of the M+1 peak (corresponding to the ¹³C isotopologue) compared to the M peak (unlabeled iodoethane).

    • The high resolution of the instrument allows for the differentiation of isotopologues from other species with the same nominal mass.[9]

Regulatory and Quality Considerations for Pharmaceutical Applications

When Iodoethane-1-¹³C is intended for use in drug development, particularly in clinical studies, adherence to stringent quality standards is non-negotiable.

  • Good Manufacturing Practice (GMP): For use in human studies, isotopically labeled compounds should ideally be manufactured under GMP guidelines. This ensures robust process control, thorough documentation, and a high degree of quality assurance.[10]

  • Certificate of Analysis (CoA): A comprehensive CoA is essential. It should clearly state the isotopic purity, chemical purity, identity confirmation data (NMR, MS), and the methods used for their determination.

  • Regulatory Guidance: While specific monographs for Iodoethane-1-¹³C may not exist in major pharmacopeias, general principles outlined by regulatory bodies like the FDA and EMA for the use of isotopically labeled compounds in clinical trials should be followed. These often pertain to ensuring that the labeling does not alter the pharmacokinetic or toxicological properties of the drug substance.[10]

Conclusion: A Commitment to Quality

The specifications for Iodoethane-1-¹³C are not merely a set of parameters but a reflection of its fitness for purpose. For researchers and drug development professionals, a deep understanding of these specifications, the methods used to determine them, and the potential sources of impurity is paramount. By insisting on well-characterized, high-purity Iodoethane-1-¹³C, the scientific community can ensure the validity and integrity of their data, ultimately accelerating the pace of discovery and innovation.

References

  • Chemical Communications (RSC Publishing). (n.d.). Accelerating quantitative ¹³C NMR spectra using an EXtended ACquisition Time (EXACT) method. Retrieved from [Link]

  • University of Oxford. (2009). CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. Retrieved from [Link]

  • Filo. (2022, October 10). How can you obtain iodoethane from ethanol when no other iodine. Retrieved from [Link]

  • Zhang, Q., et al. (n.d.). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization. ResearchGate. Retrieved from [Link]

  • Kitson, S. L. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]

  • NIH. (n.d.). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. PubMed Central. Retrieved from [Link]

  • European Commission. (2019, April 30). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved from [Link]

  • U Hasselt. (2022, October 21). The isotope distribution: A rose with thorns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

  • University of the West Indies. (n.d.). Preparation of iodoethane. Retrieved from [Link]

  • Brainly.in. (2018, November 19). how Iodoethane is prepared from ethyl bromide,ethanol & ethene. Retrieved from [Link]

  • USP. (2020, July 31). usp-nf - 〈7〉 labeling. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011, January 17). Isotopes and mass spectrometry. Retrieved from [Link]

  • YouTube. (2017, November 16). The mass spectrometer for stable Metal Isotopes. Retrieved from [Link]

  • NIH. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific Analysis of 2H and 13C in n-Alkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Shaalaa.com. (2022, March 16). How can you obtain iodoethane from ethanol when no other iodine containing reagent except NaI is available in the laboratory?. Retrieved from [Link]

  • U Hasselt. (2022, October 21). The isotope distribution: A rose with thorns. Retrieved from [Link]

  • OIV. (n.d.). Method OIV-MA-AS312-06 Type II method - Determination by isotope ratio mass spectometry 13C/12C of wine ethanol. Retrieved from [Link]

  • Brainly.in. (2018, November 19). how Iodoethane is prepared from ethyl bromide,ethanol & ethene. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]

  • USP. (2020, July 31). usp-nf - 〈7〉 labeling. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Comprehensive Guide to the Preparation of Ethyl-1-¹³C Grignard Reagent

This document provides a detailed, field-proven guide for researchers, scientists, and professionals in drug development on the synthesis of ethyl-1-¹³C magnesium bromide. The incorporation of a stable isotope like Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, field-proven guide for researchers, scientists, and professionals in drug development on the synthesis of ethyl-1-¹³C magnesium bromide. The incorporation of a stable isotope like Carbon-13 at a specific position is invaluable for mechanistic studies, metabolic tracing, and quantitative analysis using mass spectrometry and NMR spectroscopy.[1] This guide moves beyond a simple recitation of steps, delving into the causality behind the protocol to ensure a successful and safe synthesis.

The preparation is presented in two major stages: first, the synthesis of the isotopically labeled precursor, ethyl-1-¹³C bromide, followed by its conversion to the corresponding Grignard reagent.

Part 1: Synthesis of Ethyl-1-¹³C Bromide Precursor

The foundational step is the conversion of commercially available ethyl-1-¹³C alcohol into the corresponding alkyl halide. This is a prerequisite as isotopically labeled ethyl bromide is not a common stock chemical. The procedure described is a robust acid-catalyzed substitution reaction.

A. Core Principles and Mechanistic Insight

The synthesis of ethyl bromide from ethanol proceeds via an SN2-type reaction where sulfuric acid first protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). The bromide ion, generated from sodium or potassium bromide, then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.[2] Using concentrated sulfuric acid and heating drives the equilibrium towards the product.[3][4]

B. Safety Directives: Precursor Synthesis
  • Corrosive Reagents : Concentrated sulfuric acid and hydrobromic acid (if used) are highly corrosive. Always wear a flame-resistant lab coat, chemical splash goggles, and acid-resistant gloves.[5]

  • Exothermic Addition : The addition of sulfuric acid to ethanol is highly exothermic. This step must be performed slowly in an ice bath to prevent overheating and potential side reactions.[3]

  • Ventilation : The reaction should be conducted in a certified chemical fume hood to avoid inhalation of volatile and potentially toxic vapors.[6]

  • Product Hazards : Bromoethane is a suspected carcinogen and an alkylating agent. Handle with extreme care and appropriate personal protective equipment (PPE).[2]

C. Materials and Reagents: Precursor Synthesis
Reagent/MaterialSpecificationPurpose
Ethyl-1-¹³C alcoholAs required (e.g., 10g)¹³C-labeled starting material
Sodium Bromide (NaBr)Finely powderedBromide source
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst and dehydrating agent
WaterDeionizedReaction medium
5% Sodium Bicarbonate (NaHCO₃)Aqueous solutionNeutralizing wash
Anhydrous Calcium Chloride (CaCl₂)Pellets or granularDrying agent
Diethyl EtherReagent GradeExtraction solvent
GlasswareRound-bottom flask, condenser, dropping funnel, separatory funnel, distillation apparatusReaction and purification
Heating Mantle-Controlled heating source
Ice Bath-Temperature control
D. Step-by-Step Experimental Protocol: Ethyl-1-¹³C Bromide
  • Reaction Setup : Assemble a round-bottom flask with a dropping funnel and a reflux condenser in a chemical fume hood. Prepare an ice-water bath.

  • Acid Addition : To the flask, add the required amount of ethyl-1-¹³C alcohol. Cool the flask in the ice bath. Slowly, and with constant stirring, add concentrated sulfuric acid dropwise from the dropping funnel. Maintain the temperature below 15 °C.[4][7]

  • Bromide Addition : Once the acid addition is complete, add finely powdered sodium bromide to the mixture in portions while stirring.[4]

  • Reaction & Distillation : Replace the dropping funnel with a distillation head and condenser. Gently heat the mixture using a heating mantle. The volatile ethyl-1-¹³C bromide will begin to distill over. Its boiling point is 38-39 °C.[8] Collect the distillate in a receiver cooled in an ice bath to minimize evaporative losses.[4][8]

  • Workup & Purification :

    • Transfer the collected distillate to a separatory funnel.

    • Wash the crude product sequentially with water, 5% sodium bicarbonate solution (to remove acidic impurities), and finally with water again.[7]

    • Separate the lower organic layer and dry it over anhydrous calcium chloride.[7]

    • Perform a final distillation, collecting the pure ethyl-1-¹³C bromide fraction boiling at 38-39 °C.

Part 2: Preparation of Ethyl-1-¹³C Grignard Reagent

This section details the critical conversion of the labeled alkyl halide into the highly reactive organometallic reagent, ethyl-1-¹³C magnesium bromide. The success of this reaction is overwhelmingly dependent on maintaining strictly anhydrous (water-free) conditions.[9]

A. Core Principles and Mechanistic Insight

Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent.[10] The magnesium atom inserts itself into the carbon-halogen bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic. This transformation is the cornerstone of the Grignard reagent's utility in forming new carbon-carbon bonds.[11]

The ether solvent (diethyl ether or THF) is not merely a solvent but a crucial participant. It coordinates to the magnesium atom, forming a Lewis acid-base complex that stabilizes the Grignard reagent in solution.[12]

G cluster_reactants Reactants cluster_product Product R_X CH₃-¹³CH₂-Br (Ethyl-1-¹³C Bromide) TS Mg Insertion R_X->TS Mg Mg⁰ (Magnesium Metal) Mg->TS Grignard CH₃-¹³CH₂-MgBr (Grignard Reagent) TS->Grignard Anhydrous Ether

Caption: Formation of the Ethyl-1-¹³C Grignard Reagent.

B. Safety Directives: Grignard Reagent Synthesis
  • Extreme Moisture Sensitivity : Grignard reagents react violently with water in a highly exothermic reaction to produce an alkane, quenching the reagent.[12][13] All glassware must be rigorously dried, and anhydrous solvents must be used.[6][9]

  • Fire Hazard : Diethyl ether and THF are extremely flammable and volatile. Ensure the absence of any open flames or spark sources in the laboratory.[6] The reaction apparatus should be set up in a fume hood.[5]

  • Runaway Reaction Potential : The formation of a Grignard reagent is an exothermic process. The dropwise addition of the ethyl-1-¹³C bromide must be carefully controlled to maintain a gentle reflux. An ice-water bath must be kept ready to cool the reaction if it becomes too vigorous.[5][6]

  • Inert Atmosphere : While not always mandatory for small-scale preparations, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent reaction with atmospheric oxygen and moisture.[12]

C. Materials and Reagents: Grignard Synthesis
Reagent/MaterialSpecificationPurpose
Ethyl-1-¹³C BromideFreshly prepared and distilled¹³C-labeled precursor
Magnesium TurningsReagent gradeMetal reactant
Iodine (I₂)One small crystalReaction initiator
Anhydrous Diethyl Ether or THFFrom a freshly opened bottle or distilled from a drying agentReaction solvent
Glassware3-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, drying tube (CaCl₂)Anhydrous reaction setup
Magnetic Stirrer & Stir Bar-Agitation
D. Step-by-Step Experimental Protocol: Ethyl-1-¹³C Grignard Reagent
  • Glassware Preparation (CRITICAL STEP) :

    • Thoroughly clean all glassware with soap and water, rinse with deionized water, and then with acetone to remove water.[6]

    • Assemble the 3-neck flask with the reflux condenser (topped with a drying tube) and dropping funnel.

    • Flame-dry the entire apparatus under a gentle stream of nitrogen or argon, or place the disassembled glassware in an oven at >120 °C for at least 4 hours and assemble it hot, allowing it to cool under an inert atmosphere.[6] This step is paramount for success.

  • Reaction Initiation :

    • Place the magnesium turnings and a magnetic stir bar into the cooled, dry flask.

    • Add a single small crystal of iodine. The iodine reacts with the magnesium surface, cleaning away the passivating oxide layer.[14]

    • In the dropping funnel, prepare a solution of the ethyl-1-¹³C bromide in about two-thirds of the total anhydrous ether.

    • Add a small portion (~5-10%) of the ethyl bromide solution to the magnesium turnings. Do not start the main addition yet.

    • Wait for signs of reaction initiation. This is indicated by the disappearance of the iodine color, gentle bubbling on the magnesium surface, and the appearance of a cloudy, grayish color in the solution.[11] If the reaction does not start, gently warm the flask with a heat gun (no flames!) or in a warm water bath.[9]

  • Grignard Reagent Formation :

    • Once the reaction has initiated, begin the dropwise addition of the remaining ethyl-1-¹³C bromide solution from the dropping funnel at a rate that maintains a gentle reflux.[14]

    • If the reaction becomes too vigorous, slow the addition rate and cool the flask with the prepared ice-water bath.[6]

    • After the addition is complete, the solution should appear as a cloudy, grayish mixture, often described as looking like "dirty dishwater".[14] Continue stirring for an additional 30-60 minutes to ensure all the magnesium has reacted.[14]

Caption: Experimental workflow for Ethyl-1-¹³C Grignard reagent synthesis.

Part 3: Characterization and Use

The synthesized Grignard reagent should not be assumed to have a theoretical concentration. Side reactions, primarily with trace moisture or unreacted starting material, necessitate quantification before use in subsequent stoichiometric reactions.

A. Protocol: Titration of the Grignard Reagent

A reliable method for determining the molarity of the Grignard solution is through titration. The procedure described by Knochel is widely accepted.[15]

  • Setup : In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) (e.g., 100 mg) in anhydrous THF or ether containing lithium chloride (e.g., 1.0 mL of a 0.5 M LiCl/THF solution).[15]

  • Titration : Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Endpoint : Slowly add the prepared ethyl-1-¹³C Grignard solution dropwise via a syringe. The endpoint is reached when the solution transitions from brown to light yellow and finally to colorless.[15]

  • Calculation : Record the volume of Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and I₂. Repeat the titration for accuracy.

B. Storage and Handling

Grignard reagents are best used immediately after preparation.[6] If short-term storage is necessary, the solution should be kept under a positive pressure of an inert gas (nitrogen or argon) in a sealed, oven-dried flask. Any exposure to air or moisture will degrade the reagent.[12]

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • PrepChem. (n.d.). Preparation of ethyl bromide. [Link]

  • CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Organic Syntheses. (2018). Procedure for (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Molecular Playground. (2025). Making Ethyl Bromide (Bromoethane). YouTube. [Link]

  • Ando, Y. (2008). Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols. Journal of Oleo Science. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
  • ResearchGate. (2025). Preparation of Ethyl Magnesium Bromide for Regiospecific Analysis of Triacylglycerols. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

  • Chemics. (2016). Ethyl Bromide Synthesis. YouTube. [Link]

  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. [Link]

  • PubMed. (1993). Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. [Link]

  • Nanjing Chemical Material Corp. (n.d.). How Is Ethyl Bromide Prepared From Ethyl Alcohol. [Link]

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Application

Optimizing C-Alkylation Yields with Iodoethane-1-¹³C: Principles and Protocols

A Senior Application Scientist's Guide Authored by: A Senior Application Scientist Introduction The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecul...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Authored by: A Senior Application Scientist

Introduction

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures fundamental to pharmaceutical and materials science. Among the myriad of C-C bond-forming reactions, the C-alkylation of enolates stands out as a powerful and versatile strategy.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing C-alkylation reactions using Iodoethane-1-¹³C. The incorporation of a stable ¹³C isotope serves as a valuable tool for mechanistic studies, metabolic pathway elucidation, and as a quantifiable marker in drug discovery pipelines.[2][3]

This guide moves beyond a simple recitation of protocols. It delves into the underlying mechanistic principles, offering field-proven insights to empower researchers to not only execute these reactions successfully but also to troubleshoot and adapt them to their specific molecular targets. We will explore the critical interplay of substrates, reagents, and reaction conditions that govern the efficiency and selectivity of C-alkylation, with a special focus on the nuances introduced by the isotopically labeled ethylating agent.

Core Principles of C-Alkylation: A Mechanistic Perspective

The C-alkylation of carbonyl compounds proceeds through the formation of a nucleophilic enolate, which then attacks an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] Understanding the intricacies of this process is paramount to achieving high yields and minimizing side reactions.

Enolate Formation: The Critical First Step

The journey to a successful C-alkylation begins with the efficient and regioselective generation of an enolate. This is achieved by deprotonating the α-carbon of a carbonyl compound using a suitable base.[6] The choice of base and reaction conditions dictates whether the kinetic or thermodynamic enolate is formed, a crucial consideration for unsymmetrical ketones.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Formed by the rapid removal of the most sterically accessible α-proton. This is typically achieved using a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like Tetrahydrofuran (THF).[5][6][7]

    • Thermodynamic Enolate: The more stable, more substituted enolate is favored under conditions that allow for equilibrium. This generally involves using a weaker base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol) at room temperature.[5][7]

The use of Iodoethane-1-¹³C does not fundamentally alter the principles of enolate formation, but the desire for high isotopic incorporation necessitates a high-yielding and clean enolate generation step to avoid unnecessary consumption of the expensive labeled reagent.

The SN2 Reaction: Forging the C-¹³C Bond

Once formed, the enolate anion acts as a potent nucleophile, attacking the electrophilic carbon of Iodoethane-1-¹³C. The SN2 mechanism involves a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.[8]

Several factors influence the rate and efficiency of this SN2 reaction:

  • Substrate: The enolate is the nucleophile. Its reactivity is influenced by the electronic and steric properties of the parent carbonyl compound.

  • Electrophile (Iodoethane-1-¹³C): Iodoethane is an excellent electrophile for SN2 reactions. The iodide ion is an exceptional leaving group, and the primary carbon is unhindered, facilitating the backside attack by the enolate.[4][5][9]

  • Solvent: Polar aprotic solvents like THF, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally preferred. They solvate the counter-ion of the enolate, increasing the nucleophilicity of the enolate anion, and do not participate in hydrogen bonding that could deactivate the nucleophile.

G cluster_0 Enolate Formation cluster_1 S_N2 Alkylation Ketone Ketone/Ester (Active Methylene Compound) Enolate Nucleophilic Enolate Ketone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Iodoethane Iodoethane-1-¹³C (Electrophile) Product α-¹³C-Ethyl Ketone/Ester (C-Alkylated Product) Enolate->Product Nucleophilic Attack (Backside) Iodoethane->Product

Optimizing Reaction Parameters: A Practical Guide

Achieving high yields in C-alkylation with Iodoethane-1-¹³C requires careful consideration and optimization of several key experimental parameters.

Parameter Recommendation Rationale Potential Issues
Base Lithium Diisopropylamide (LDA), Sodium Hydride (NaH)Strong, non-nucleophilic bases ensure complete and rapid enolate formation, minimizing side reactions.[5]Incomplete deprotonation, aldol condensation (with weaker bases).
Solvent Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF)Polar aprotic solvents enhance enolate reactivity by solvating the cation.Presence of water will quench the enolate.
Temperature -78 °C to room temperatureLow temperatures favor kinetic control and suppress side reactions. Some reactions may require warming to proceed at a reasonable rate.Slow reaction rates at very low temperatures.
Stoichiometry Slight excess of Iodoethane-1-¹³C (1.1-1.2 eq.)Ensures complete consumption of the enolate, driving the reaction to completion.A large excess can lead to dialkylation.[10]
Reaction Time 1 to 24 hoursMonitored by TLC or LC-MS to determine the point of maximum conversion.Prolonged reaction times can lead to decomposition or side product formation.

Experimental Protocols

The following protocols provide a starting point for the C-alkylation of a generic active methylene compound. It is crucial to adapt these protocols based on the specific substrate and to perform small-scale optimization experiments.

Protocol 1: C-Alkylation of a Ketone via a Kinetic Enolate

Objective: To synthesize an α-¹³C-ethylated ketone under kinetic control.

Materials:

  • Ketone (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 eq.)

  • n-Butyllithium (n-BuLi) (1.05 eq.)

  • Iodoethane-1-¹³C (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard organic solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of the ketone in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add Iodoethane-1-¹³C neat and dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G start Start setup Flame-dried glassware under N₂ start->setup lda_prep Prepare LDA solution in THF at -78°C setup->lda_prep enolate_form Add ketone solution to LDA at -78°C lda_prep->enolate_form alkylation Add Iodoethane-1-¹³C at -78°C enolate_form->alkylation warm_stir Warm to RT and stir alkylation->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench workup Aqueous workup and extraction quench->workup purify Column Chromatography workup->purify end End purify->end

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise. Understanding potential pitfalls is key to successful C-alkylation.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete enolate formation; presence of moisture; slow SN2 reaction.Ensure anhydrous conditions; use a stronger base or longer deprotonation time; increase reaction temperature or time after addition of iodoethane.
Dialkylation Excess alkylating agent; highly reactive enolate.Use a smaller excess of Iodoethane-1-¹³C; add the alkylating agent slowly at low temperature.
O-Alkylation Formation of an enol ether.Generally less of an issue with iodide as the leaving group and in aprotic solvents. If observed, consider changing the counter-ion (e.g., from Li⁺ to K⁺).
Elimination Iodoethane is a primary halide, so E2 elimination is generally not a major competing pathway with enolates.[4]This is more of a concern with secondary or tertiary alkyl halides.
Aldol Condensation Incomplete deprotonation, allowing neutral ketone to react with the enolate.Ensure complete enolate formation before adding the alkylating agent.

Analysis and Characterization of ¹³C-Labeled Products

The successful incorporation of the ¹³C label must be confirmed analytically.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to confirm the position and incorporation of the ¹³C label.[11] The signal for the ¹³C-enriched carbon will be significantly enhanced. Additionally, ¹H-¹³C and ¹³C-¹³C coupling can provide further structural information. For Iodoethane-1-¹³C, the chemical shift of the labeled carbon is approximately -1.1 ppm.[12]

  • Mass Spectrometry (MS): MS is a highly sensitive technique for determining isotopic incorporation.[2][13] The molecular ion peak of the ¹³C-labeled product will be one mass unit higher than the unlabeled analog. High-resolution mass spectrometry (HRMS) can be used for unambiguous confirmation.

Conclusion

Optimizing C-alkylation reactions with Iodoethane-1-¹³C is a multifactorial endeavor that hinges on a solid understanding of reaction mechanisms and the careful control of experimental parameters. By leveraging the principles of enolate chemistry and SN2 reactions, researchers can effectively forge new C-¹³C bonds, paving the way for advanced studies in drug metabolism, mechanistic elucidation, and quantitative proteomics. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists to achieve high yields and pure products in their isotopic labeling experiments.

References

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. SN2 reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, March 16). 9.5: The SN2 Reaction. Retrieved from [Link]

  • Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Google Patents. (2014). CN103922934A - Alkylation method of active methylene compound.
  • National Institutes of Health. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Retrieved from [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2018). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules. Retrieved from [Link]

  • MDPI. (2026, February 2). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO 4 2− /TiO 2 -HZSM-5. Catalysts. Retrieved from [Link]

  • Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. Retrieved from [Link]

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society Publishing. (2020, July 22). The optimization of heterogeneous catalytic conditions in the direct alkylation of waste vegetable oil. R. Soc. Open Sci.. Retrieved from [Link]

  • YouTube. (2018, January 23). IB Chemistry-SN2 Reactions (CHeM in 3-Episode 1). Retrieved from [Link]

  • ResearchGate. (2025, November 17). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]

  • bioRxiv. (2025, April 16). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2022, July 1). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. Retrieved from [Link]

  • ACS Publications. (2020, May 29). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. Retrieved from [Link]

  • Wiley Online Library. (2015, December 7). Alkylation of Ketones and Related Compounds by Alcohols: Transition-Metal-Catalyzed Reactions. ChemCatChem. Retrieved from [Link]

  • PubMed. (2025, November 3). Isotopic labelling analysis using single cell mass spectrometry. Retrieved from [Link]

  • PubChem. Iodoethane-1-13C. Retrieved from [Link]

  • ResearchGate. (2020, June 29). Deactivation Kinetics of the Catalytic Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. Isotopic labeling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Science. Retrieved from [Link]

  • UCL Discovery. (2018). Transition Metal Free α-C-Alkylation of Ketones Using Secondary Alcohols. Retrieved from [Link]

  • Shivaji College. The class of compounds which contain a methylene group (-CH2-) directly bonded to two. Retrieved from [Link]

  • Bartleby. Essay on Reaction Iodoethane with Saccharin, an Ambident Nucleophile. Retrieved from [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. Retrieved from [Link]

  • Cerno Bioscience. Isotope Labeling. Retrieved from [Link]

  • National Institutes of Health. (2008). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Magnetic Resonance. Retrieved from [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2017, December 20). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. Retrieved from [Link]

Sources

Method

13C-labeling of cysteine residues with Iodoethane-1-13C

Application Note: Site-Specific C-Labeling of Cysteine Residues with Iodoethane-1- C Executive Summary This guide details the methodology for the chemical modification of cysteine residues using Iodoethane-1- C . Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific


C-Labeling of Cysteine Residues with Iodoethane-1-

C

Executive Summary

This guide details the methodology for the chemical modification of cysteine residues using Iodoethane-1-


C . Unlike standard methylation, ethylation introduces a larger steric probe containing a methylene (

CH

) group directly attached to the sulfur atom. This modification is critical for:
  • NMR Spectroscopy: Generating a distinct chemical shift reporter for side-chain dynamics (Order Parameter

    
    ) and conformational entropy.
    
  • Differential Proteomics: Creating mass-shifted isotopologues for quantitative mass spectrometry.

  • Structural Mimicry: Mimicking specific post-translational modifications or blocking reactive thiols with a non-polar cap.

Key Technical Challenge: Iodoethane is highly volatile (bp 72°C) and light-sensitive. The


C-labeled reagent is expensive; therefore, this protocol prioritizes stoichiometric efficiency  by removing competing reducing agents prior to labeling.

Chemical Basis & Mechanism[1]

The reaction proceeds via a classic bimolecular nucleophilic substitution (


).
  • Activation: The cysteine thiol (R-SH, pKa ~8.3) is deprotonated at pH 8.0–8.5 to form the thiolate anion (R-S⁻).

  • Attack: The thiolate nucleophile attacks the electron-deficient C1 carbon of iodoethane-1-

    
    C.
    
  • Substitution: Iodide (I⁻) is displaced as the leaving group.

Why Iodoethane-1-


C? 
By using the 1-

C
isotopologue, the NMR-active carbon is directly bonded to the sulfur. This position is sensitive to the

and

dihedral angles of the cysteine side chain, making it an excellent reporter for local backbone fluctuations.
Reaction Scheme

ReactionMechanism Cys Cysteine (R-SH) Thiolate Thiolate (R-S⁻) Cys->Thiolate Deprotonation Base Base (pH 8.0) Base->Cys Transition Transition State [S...¹³C...I]‡ Thiolate->Transition + Reagent Reagent Iodoethane-1-¹³C (¹³CH₃CH₂-I) Reagent->Transition Product S-Ethyl-Cysteine (R-S-¹³CH₂CH₃) Transition->Product - I⁻

Figure 1: Mechanism of Cysteine S-ethylation via


 substitution. The thiolate anion is the requisite nucleophile.

Experimental Protocol

Materials Required
  • Target Protein: Purified, in non-amine buffer (PBS or Phosphate preferred).

  • Labeling Reagent: Iodoethane-1-

    
    C (99 atom % 
    
    
    
    C).[1][2] Note: Store at 4°C, protect from light.
  • Reducing Agent: DTT (Dithiothreitol) or TCEP-immobilized resin.

  • Denaturant (Optional): Guanidine-HCl (6M) if global labeling of buried cysteines is required.

  • Desalting Columns: Zeba™ Spin Desalting Columns or PD-10 (Sephadex G-25).

  • Reaction Vessel: Screw-cap glass vial with septum (to prevent evaporation of iodoethane).

Step-by-Step Methodology

1. Protein Preparation & Reduction Rationale: Cysteines often oxidize to disulfides. Complete reduction is essential.

  • Buffer: 50 mM Sodium Phosphate, pH 8.0, 1 mM EDTA.

  • Add Reductant: Add DTT to a final concentration of 10 mM.

  • Incubation: 30 minutes at Room Temperature (RT) or 37°C.

  • Note: If the protein contains buried cysteines and global labeling is desired, include 6M Guanidine-HCl or 8M Urea.

2. Removal of Reductant (CRITICAL) Rationale: DTT contains two thiol groups that will aggressively compete for the expensive Iodoethane-1-


C reagent. TCEP can also react with alkyl halides.
  • Method: Pass the reduced protein mixture through a pre-equilibrated Zeba™ Spin Desalting Column or PD-10 column into fresh degassed labeling buffer (50 mM Phosphate, pH 8.0, 1 mM EDTA).

  • Alternative: Use Immobilized TCEP disulfide reducing gel . Incubate slurry, then spin down to remove the resin, leaving reduced protein in the supernatant. This eliminates the desalting step.[3][4]

3. Alkylation Reaction Rationale: Iodoethane is volatile.[3][4] The reaction must occur in a closed system to maintain reagent concentration.

  • Transfer: Move protein solution (typically 50–100 µM) to a glass vial with a tight-sealing screw cap.

  • Reagent Addition: Add Iodoethane-1-

    
    C.
    
    • Stoichiometry: Add 10-fold to 20-fold molar excess over total cysteine content.

    • Handling: Use a gas-tight syringe if possible. Work quickly in a fume hood.

  • Incubation: Seal tightly. Wrap the vial in aluminum foil (iodides are light-sensitive). Incubate for 2–4 hours at RT or overnight at 4°C with gentle agitation.

4. Quenching & Purification

  • Quench: Add excess

    
    -mercaptoethanol (BME) or DTT (10 mM) to scavenge remaining alkylating agent.
    
  • Cleanup: Perform a final buffer exchange (dialysis or spin column) to remove the ethylated quenchers and iodide byproducts.

Quality Control & Validation

A. Mass Spectrometry (Intact Protein)

Verify the mass shift. The alkylation replaces a proton (H) with an ethyl group (


C

H

-

C

H

).

Table 1: Mass Shift Calculations

Component Formula Monoisotopic Mass (Da)
Loss -H -1.0078

| Gain | +


C

CH

| +30.0410 | | Net Shift | Per Cysteine | +29.0332 Da |
  • Success Criteria: The deconvoluted mass spectrum should show a shift of

    
     Da.
    
  • Note: If you observe +156 Da adducts, this indicates non-specific adducts or incomplete quenching.

B. NMR Spectroscopy

Acquire a 2D


-HSQC spectrum.
  • Expected Signals: The S-

    
    CH
    
    
    
    methylene protons typically appear between 2.5 – 3.0 ppm (
    
    
    H)
    and 25 – 35 ppm (
    
    
    C)
    .
  • Validation: Distinct peaks should appear for each labeled cysteine (unless degenerate).

Troubleshooting Decision Tree

Troubleshooting Start QC Analysis: Mass Spec NoShift No Mass Shift (Unlabeled) Start->NoShift Mass = WT Partial Partial Shift (Mixture) Start->Partial Multiple Peaks Precip Protein Precipitation Start->Precip Turbidity Success Expected Shift (+29 Da/Cys) Start->Success Single Peak Sol1 Check pH > 7.5 Check Reagent Quality NoShift->Sol1 Sol2 Increase Reagent Excess Longer Incubation Partial->Sol2 Sol3 Reduce Protein Conc. Add 0.5M Arginine Precip->Sol3

Figure 2: Troubleshooting logic for common alkylation failures. The most common error is low pH preventing thiolate formation.

References

  • Hansen, D. F., & Kay, L. E. (2014). Measurement of isoleucine, leucine, and valine side-chain dynamics by 13C NMR spectroscopy. Methods in Molecular Biology, 1084, 169-189. Link

  • Kalliri, E., et al. (2025). Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins. PMC. Link

  • Sigma-Aldrich. Iodoethane-1-13C Product Specification & Safety Data Sheet. Link

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[5] Analytical Biochemistry, 273(1), 73-80. Link

  • TCI Chemicals. Safety Data Sheet: Iodoethane. Link

Sources

Application

Synthesis of 13C-labeled amino acids via alkylation

Application Note: High-Fidelity Asymmetric Synthesis of C-Labeled Amino Acids via Phase-Transfer Catalyzed Alkylation C-labeled amino acids via alkylation Abstract The precise incorporation of stable isotopes ( C, N) int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Synthesis of


C-Labeled Amino Acids via Phase-Transfer Catalyzed Alkylation 

C-labeled amino acids via alkylation

Abstract

The precise incorporation of stable isotopes (


C, 

N) into amino acid structures is a prerequisite for advanced structural biology (NMR), metabolic flux analysis, and quantitative proteomics. While fermentation is suitable for uniform labeling, chemical synthesis is required for site-specific isotopomers. This guide details the O’Donnell Phase-Transfer Catalysis (PTC) method for the asymmetric alkylation of glycine Schiff bases. This modular approach allows researchers to introduce

C labels selectively into either the amino acid backbone (via labeled glycine precursors) or the side chain (via labeled alkyl halides) with high enantiomeric excess (

> 90%) and chemical yields suitable for high-value isotopic reagents.

Strategic Framework: Designing the Isotopomer

Before initiating synthesis, the origin of the


C label must be defined based on the target application. The alkylation strategy offers two entry points for the isotope:
Target Label PositionSynthetic StrategyCritical Reagent
Side-Chain (

and beyond)
Alkylation with Labeled Electrophile

C-Alkyl Halide (e.g., [

-

C]Benzyl bromide)
Backbone (

)
Alkylation of Labeled Nucleophile

C-Glycine derived Schiff Base

Note: This protocol focuses on Strategy 1 (Side-Chain Labeling) using L-[3-


C]Phenylalanine as the model compound, but the chemistry is universally applicable to other side chains.

Mechanistic Principles

The core of this protocol is the O’Donnell Schiff Base (


-(diphenylmethylene)glycine tert-butyl ester). The diphenylmethylene group lowers the pKa of the 

-protons (approx. pKa 19), allowing deprotonation by aqueous hydroxides under phase-transfer conditions.

The Catalytic Cycle:

  • Interfacial Deprotonation: The chiral quaternary ammonium catalyst (

    
    ) transports hydroxide ions to the interface, deprotonating the Schiff base.
    
  • Ion Pairing: The resulting enolate forms a tight, chiral ion pair with the catalyst in the organic phase.

  • Asymmetric Alkylation: The catalyst shields one face of the enolate, forcing the electrophile (

    
    ) to attack from the opposite side, establishing the stereocenter.
    

PTC_Mechanism SchiffBase Glycine Schiff Base (Organic Phase) Enolate Chiral Ion Pair [Enolate⁻ • Q*N⁺] SchiffBase->Enolate Deprotonation (Interface) Product_Protected Alkylated Imine (Protected AA) Enolate->Product_Protected Asymmetric Alkylation Catalyst Chiral Catalyst (Q*N⁺ X⁻) Product_Protected->Catalyst Regenerate Catalyst->Enolate Ion Pairing Base Base (KOH/NaOH) (Aqueous Phase) Base->Enolate OH⁻ transfer Electrophile 13C-Electrophile (R-X) Electrophile->Product_Protected Attack

Figure 1: The Phase-Transfer Catalytic Cycle for Asymmetric Amino Acid Synthesis.

Detailed Protocol: Synthesis of L-[3- C]Phenylalanine

Target: L-[3-


C]Phenylalanine
Scale:  1.0 mmol (Adaptable)
Reagents: 
  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester (295 mg, 1.0 mmol).
    
  • Electrophile: [

    
    -
    
    
    
    C]Benzyl bromide (172 mg, 1.0 mmol). Note: Handle with care; high cost.
  • Catalyst:

    
    -Allyl-
    
    
    
    -(9-anthracenylmethyl)cinchonidinium bromide (60 mg, 0.1 mmol, 10 mol%).
  • Base: 50% Aqueous KOH.

  • Solvent: Toluene/Chloroform (7:3 v/v).

Step 1: Reaction Setup (The Alkylation)
  • Dissolution: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Glycine Schiff base (1.0 equiv) and the Chiral Catalyst (0.1 equiv) in the organic solvent mixture (5 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Add 50% aqueous KOH (1.5 mL) vigorously.

    • Expert Insight: Vigorous stirring is critical here. The reaction rate is diffusion-controlled at the interface.

  • Addition: Add [

    
    -
    
    
    
    C]Benzyl bromide (1.0 equiv) dropwise.
    • Stoichiometry Note: Unlike standard synthesis where electrophile is excess, in isotopic synthesis, the

      
      C reagent is often the limiting reagent (
      
      
      
      ratio) to prevent waste.
  • Monitoring: Stir at 0°C. Monitor by TLC (Silica, Hexanes/EtOAc 5:1). The starting Schiff base (

    
    ) should disappear, replaced by the mono-alkylated product (
    
    
    
    ). Reaction time is typically 4–12 hours.
Step 2: Workup and Isolation
  • Separation: Dilute with water (10 mL) and extract with Dichloromethane (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Intermediate Purification (Optional but Recommended): Flash chromatography on silica gel to isolate the pure alkylated Schiff base. This removes unreacted

    
    C-benzyl bromide and catalyst residues.
    
Step 3: Hydrolysis (Deprotection)

To release the free amino acid, both the imine and the ester must be cleaved.

  • Acidolysis: Dissolve the purified intermediate in THF (2 mL) and add 1M Citric Acid (2 mL) or 1N HCl. Stir at room temperature for 2 hours.

    • Observation: The yellow color of the Schiff base will fade as the benzophenone is cleaved.

  • Ester Hydrolysis: If the tert-butyl ester survives mild acid, heat the mixture in 6N HCl at reflux for 2 hours (rigorous hydrolysis).

    • Caution: Ensure the

      
      C label position is stable. Benzylic positions are generally stable to acid hydrolysis.
      
Step 4: Final Purification
  • Extraction: Wash the acidic aqueous layer with Ether (

    
     mL) to remove the benzophenone byproduct. The 
    
    
    
    C-amino acid remains in the aqueous phase.
  • Neutralization: Adjust the aqueous phase to pH 6 (isoelectric point) using dilute ammonia or utilize an ion-exchange resin (Dowex 50W).

  • Crystallization: Lyophilize or crystallize from Ethanol/Water to yield L-[3-

    
    C]Phenylalanine hydrochloride.
    

Workflow Start Start: Glycine Schiff Base + 13C-Electrophile Reaction PTC Alkylation (0°C, Toluene/KOH) Start->Reaction Check TLC Check (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Organic Extraction & Concentration Check->Workup Complete Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Workup->Hydrolysis Purification Ion Exchange / Crystallization Hydrolysis->Purification Final Pure L-[3-13C]Phenylalanine Purification->Final

Figure 2: Operational Workflow for


C-Amino Acid Synthesis.

Quality Control & Validation

Trustworthiness in isotopic synthesis is defined by Isotopic Enrichment and Chiral Purity .

MetricMethodAcceptance Criteria
Chemical Purity

NMR (D

O)
> 98% (No aliphatic impurities)
Isotopic Enrichment

C NMR / MS
> 99 atom%

C at C3
Enantiomeric Excess Chiral HPLC (Crownpak CR(+))> 95%

(L-isomer)

Validation Checkpoint: In the


 NMR, the benzylic protons of [3-

C]Phenylalanine will appear as a widely split doublet (

Hz) due to the one-bond coupling to the

C label, distinct from the singlet seen in unlabeled material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Inefficient stirring (Interface limited)Increase stirring speed; use a mechanical stirrer for scales >5 mmol.
Low

Temperature too highEnsure reaction is maintained strictly at 0°C or -20°C.
Racemization Over-hydrolysisReduce hydrolysis time; use Citric Acid for imine cleavage before saponification.
Incomplete Reaction Catalyst degradationUse fresh catalyst; protect from light (anthracene derivatives are photosensitive).

References

  • O'Donnell, M. J. (2004).[1][2] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517.[1][2] Link
    
  • Ooi, T., & Maruoka, K. (2007).[3] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222–4266.[3] Link

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids Application Notes." Link

Sources

Method

Reaction conditions for O-ethylation of phenols with Iodoethane-1-13C

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-efficiency incorporation of stable isotopes. Application Note: Precision O-Ethylation of Phenols with Iodoe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-efficiency incorporation of stable isotopes.

Application Note: Precision O-Ethylation of Phenols with Iodoethane-1- C


C (Ethyl-1-

C iodide)

Executive Summary

The incorporation of carbon-13 (


C) into drug scaffolds is a critical step for metabolic tracking and quantitative mass spectrometry (IDMS). This guide details the reaction conditions for the O-ethylation of phenolic substrates using Iodoethane-1-

C
. Unlike standard synthesis, dealing with labeled reagents requires protocols that maximize atom economy and prevent the loss of volatile isotopic precursors.

This protocol establishes the Cesium Carbonate (


) / DMF  system as the "Gold Standard" for this transformation, offering superior yields over traditional 

/Acetone methods, particularly for complex pharmaceutical intermediates.

Strategic Analysis & Reaction Design

Mechanistic Insight (The Pathway)

The reaction proceeds via a classic Williamson Ether Synthesis, following a bimolecular nucleophilic substitution (


) mechanism.
  • Deprotonation: The base removes the phenolic proton, generating a phenoxide anion (

    
    ).
    
  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon (C-1) of the ethyl iodide.

  • Substitution: Iodide is displaced, forming the C-O bond.

Critical Consideration for


C Labeling: 
  • Leaving Group: Iodide is an excellent leaving group, making Iodoethane more reactive than Bromoethane. No Finkelstein catalyst (NaI) is required.

  • Volatility: Iodoethane-1-

    
    C has a boiling point of ~72°C. Open-flask reflux leads to significant loss of the expensive label. Closed-vessel (sealed tube) chemistry is mandatory. 
    
The "Cesium Effect"

While Potassium Carbonate (


) is the traditional choice, Cesium Carbonate (

)
is recommended for high-value labeling.
  • Solubility:

    
     is larger and more polarizable, improving the solubility of the carbonate in organic solvents like DMF and MeCN.
    
  • Naked Anion: The large

    
     cation forms a loose ion pair with the phenoxide, making the oxygen center more nucleophilic ("naked anion" effect), significantly accelerating the reaction rate at lower temperatures.
    
Reaction Workflow Visualization

ReactionPathway Phenol Phenolic Substrate (Ar-OH) Intermediate Phenoxide Anion (Ar-O⁻ Cs⁺) Phenol->Intermediate Deprotonation (DMF, 25°C) Base Base Activation (Cs2CO3) Base->Intermediate Product O-Ethyl Aryl Ether (Ar-O-¹³CH2CH3) Intermediate->Product SN2 Attack (60°C, Sealed Tube) Label Iodoethane-1-13C (¹³CH3CH2-I) Label->Product Electrophile

Figure 1: Mechanistic workflow for the Cesium-promoted O-ethylation of phenols.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate Phenol derivative (1.0 eq)Nucleophile precursor
Label Iodoethane-1-

C
(1.1 - 1.2 eq)
Electrophile (Source of

C)
Base Cesium Carbonate (

), anhydrous (1.5 - 2.0 eq)
Deprotonating agent
Solvent N,N-Dimethylformamide (DMF), anhydrousPolar aprotic solvent
Vessel Pressure vial / Sealed tube with Teflon capContainment of volatiles
Step-by-Step Procedure

Step 1: System Preparation

  • Oven-dry a pressure vial (5-10 mL capacity depending on scale) and a magnetic stir bar.

  • Purge the vial with Nitrogen (

    
    ) or Argon to remove moisture. Moisture inhibits the reaction by solvating the nucleophile.
    

Step 2: Activation (Deprotonation)

  • Add the Phenol substrate (1.0 mmol) and

    
      (1.5 mmol, 488 mg) to the vial.
    
  • Add Anhydrous DMF (2.0 - 3.0 mL).

  • Stir at room temperature for 15–30 minutes.

    • Observation: The mixture may change color (often yellow/orange) indicating phenoxide formation.

Step 3: Addition of Label

  • Crucial Step: Cool the reaction vessel to 0°C (ice bath) before opening to add the volatile label.

  • Using a gas-tight syringe, add Iodoethane-1-

    
    C  (1.1 mmol, ~88 
    
    
    
    L based on density 1.96 g/mL).
    • Note: A slight excess (1.1 eq) ensures conversion of the complex substrate without excessive waste of the isotope.

  • Immediately seal the vial with a Teflon-lined crimp cap or screw cap.

Step 4: Reaction

  • Transfer the vessel to a heated oil block/bath set to 60°C .

  • Stir vigorously for 2–4 hours.

  • Monitoring: Check progress via TLC or LC-MS. (Spotting: Take a microliter aliquot, dilute in MeCN).

Step 5: Workup

  • Cool the mixture to room temperature.

  • Dilution: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Wash: Wash organic layer with Water (

    
    ) x 2 to remove DMF and inorganic salts. Wash once with Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate carefully.
    
    • Caution: If the product ether is low molecular weight/volatile, avoid high-vacuum rotary evaporation. Use a gentle stream of

      
       or controlled vacuum.
      

Optimization & Troubleshooting

Condition Selection Matrix

Not all substrates require the same conditions. Use this matrix to select the optimal system.

VariableStandard Protocol (

/DMF)
Alternative A (

/Acetone)
Alternative B (NaH/THF)
Substrate Type Complex/Valuable Drug ScaffoldsSimple/Cheap PhenolsSterically Hindered Phenols
Reactivity HighModerateVery High
Temp 60°CReflux (56°C)0°C to RT
Pros Fast, High Yield, MildCheap, Easy WorkupForces reaction
Cons DMF removal (wash required)Slow for hindered substratesMoisture sensitive, side reactions
Decision Tree for Synthesis

DecisionTree Start Start: Phenol Substrate IsSensitive Is substrate base-sensitive? Start->IsSensitive IsHindered Is OH sterically hindered? IsSensitive->IsHindered No MethodD Use Mitsunobu Conditions (Avoids strong base) IsSensitive->MethodD Yes MethodA Use Cs2CO3 / DMF (Recommended) IsHindered->MethodA No (Standard) MethodB Use K2CO3 / Acetone (Longer time) IsHindered->MethodB No (Cost-saving) MethodC Use NaH / THF (Strictly Anhydrous) IsHindered->MethodC Yes (e.g., 2,6-disubstituted)

Figure 2: Decision matrix for selecting alkylation conditions based on substrate properties.

Troubleshooting Guide
  • Low Yield:

    • Cause: Moisture in DMF. Solution: Use molecular sieves (4Å) or fresh anhydrous DMF.

    • Cause: Loss of Label. Solution: Check seal integrity; ensure cooling before addition.

  • C-Alkylation (Side Product):

    • Cause: Phenoxide acting as a carbon nucleophile (ambident). Solution: Use a polar aprotic solvent (DMF) to solvate the cation and favor O-alkylation.[1] Avoid extremely high temperatures (>80°C).

  • Unreacted Phenol:

    • Cause: Base too weak. Solution: Switch from

      
       to 
      
      
      
      or increase temperature to 80°C.

References

  • Sigma-Aldrich.Iodoethane-1-

    
    C Product Specifications and Physical Properties.Link
    
  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.Link

  • Lee, J. C., et al. Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2] Synthetic Communications, 1995.[2] Link

  • Royal Society of Chemistry.Efficient labeling of organic molecules using

    
    C elemental carbon. Organic Chemistry Frontiers, 2020. Link
    
  • BenchChem. Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization.Link

Sources

Application

One-pot synthesis protocols using Iodoethane-1-13C

Executive Summary In the development of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers, Iodoethane-1-13C ( ) serves as a critical electrophile for introducing ethyl groups with a distinct mass s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of stable isotope-labeled internal standards (SIL-IS) and metabolic tracers, Iodoethane-1-13C (


) serves as a critical electrophile for introducing ethyl groups with a distinct mass shift (+1 Da) and a specific NMR signature.

Unlike standard ethylation, labeling chemistry is governed by atom economy . The labeled reagent is often the most expensive component (


), dictating that protocols must prioritize quantitative consumption of the label  rather than the substrate.

This guide details optimized one-pot protocols designed to maximize the incorporation of Iodoethane-1-13C into N-, O-, and C-nucleophiles while mitigating loss due to volatility (bp 69–73 °C).

Chemical Properties & Handling Strategy

Iodoethane-1-13C requires specific handling due to its volatility and light sensitivity.

PropertyValueCritical Handling Note
Formula

Label is on the methylene carbon (C1).
Boiling Point 69–73 °CHigh Volatility Risk. Do not reflux in an open vessel.
Density ~1.96 g/mLDenser than most organic solvents; sinks to the bottom.
Stability Light SensitiveStore in amber vials; rapid addition recommended.

The "Cold-Trap" Addition Technique: To prevent isotopic loss, all protocols below utilize a Cold-Trap Addition method:

  • Reaction vessel is cooled to 0°C or -78°C (depending on solvent).

  • Iodoethane-1-13C is added via a pre-cooled syringe.

  • Vessel is sealed before heating to reaction temperature.

Protocol A: Chemoselective N-Ethylation (The "Cesium Effect")

Application: Synthesis of labeled drug analogs (e.g., N-ethyl secondary amines) without over-alkylation.

Scientific Rationale: Standard bases (NaH, KOH) often lead to mixtures of mono- and di-ethylated products. Cesium Carbonate (


)  in DMF promotes mono-alkylation due to the "Cesium Effect," where the large ionic radius of 

forms a loose ion pair with the amide/amine anion, enhancing nucleophilicity while steric bulk prevents over-reaction.
Step-by-Step Methodology

Reagents:

  • Substrate: Secondary Amine or Amide (1.0 equiv)

  • Base:

    
     (1.5 equiv, anhydrous)
    
  • Label: Iodoethane-1-13C (1.1 equiv)

  • Solvent: DMF (Anhydrous, 0.2 M concentration)

Workflow:

  • Activation: In a flame-dried screw-cap vial, dissolve the substrate in DMF. Add

    
    . Stir at Room Temperature (RT) for 30 mins to ensure deprotonation/activation.
    
  • Addition: Cool the mixture to 0°C . Add Iodoethane-1-13C dropwise. The high density of the label ensures it sinks to the catalyst surface.

  • One-Pot Reaction: Seal the vial tightly. Allow to warm to RT. Stir for 4–12 hours.

    • Note: If the substrate is sterically hindered, heat to 50°C only after sealing.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer over 
    
    
    
    .

Visualizing the Pathway:

N_Ethylation Substrate Sec-Amine/Amide (R-NH-R') Activation Activation (Cs2CO3 / DMF) Substrate->Activation Deprotonation Intermediate Cesium Amide [R-N-Cs]+ Activation->Intermediate Ion Pairing Addition Add 13C-EtI (0°C, Sealed) Intermediate->Addition + Electrophile Product N-[1-13C]Ethyl Product (>90% Yield) Addition->Product SN2 Attack

Figure 1: Cesium-promoted chemoselective N-ethylation pathway preventing over-alkylation.

Protocol B: C-Ethylation of Active Methylenes

Application: Synthesis of labeled precursors (e.g., 13C-labeled amino acids via malonate synthesis).

Scientific Rationale: Carbon-alkylation is irreversible. Using a Phase Transfer Catalyst (PTC) allows this reaction to proceed in mild conditions, avoiding the harsh temperatures that would vaporize the Iodoethane-1-13C.

Step-by-Step Methodology

Reagents:

  • Substrate: Diethyl malonate or

    
    -keto ester (1.0 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%)

  • Label: Iodoethane-1-13C (1.05 equiv)

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Anion Generation: Combine substrate,

    
    , and TBAB in MeCN. Stir vigorously at RT for 1 hour. The solution will become cloudy as the enolate forms.
    
  • Cryo-Addition: Cool to -10°C (ice/salt bath).

  • Trapping: Add Iodoethane-1-13C via syringe.

  • Reaction: Seal the vessel. Stir at 40°C for 16 hours.

  • Quench: Filter off the inorganic solids. Concentrate the filtrate (carefully, do not use high vacuum if product is volatile).

Protocol C: O-Ethylation (Modified Williamson Synthesis)

Application: Creating stable ether linkages in phenolic drugs (e.g., 13C-Ethyllidocaine analogs).

Scientific Rationale: Phenoxides are bidentate (C- vs O-alkylation). To favor O-alkylation , we use a polar aprotic solvent (Acetone or DMSO) and a "hard" cation (


 or 

) to leave the oxygen "naked" and reactive.

Workflow:

  • Dissolution: Dissolve Phenol (1.0 eq) in Acetone (0.5 M).

  • Base: Add anhydrous

    
     (1.5 eq). Reflux for 30 mins to form the phenoxide.
    
  • Cool & Add: Cool to RT. Add Iodoethane-1-13C (1.2 eq).

  • Reflux: Seal tube (pressure rating required). Heat to 60°C (just below EtI boiling point) for 12 hours.

Analytical Validation (Self-Validating System)

How do you prove the label is present and in the correct position?

A. Mass Spectrometry (MS)
  • Observation: The molecular ion (

    
    ) and any fragment containing the ethyl group will show a +1 m/z shift  compared to the unlabeled standard.
    
  • Validation: If using 99 atom% 13C, the M+0 peak should be <1%.

B. Nuclear Magnetic Resonance (NMR)

This is the gold standard for regiochemistry.

MethodExpected Signal for

1H NMR The methylene protons (

) attached to the 13C label will exhibit massive

coupling satellites
(125–150 Hz). The central signal will be a multiplet (coupling to

+ coupling to

).
13C NMR Giant Singlet (decoupled) at ~40–55 ppm (for N-ethyl) or ~60–70 ppm (for O-ethyl). The signal intensity will be 100x greater than solvent peaks.

Mechanism of Detection Diagram:

Validation Product Isolated Product (R-13CH2-CH3) MS Mass Spectrometry (M+1 Peak) Product->MS H_NMR 1H NMR (1J-CH Satellites) Product->H_NMR C_NMR 13C NMR (Enhanced Singlet) Product->C_NMR Conclusion Confirmed Regiochemistry & Isotopic Purity MS->Conclusion H_NMR->Conclusion C_NMR->Conclusion

Figure 2: Analytical workflow to validate isotopic incorporation and position.

References

  • Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Journal of Organic Chemistry, 67(3), 674–683.[1] Link

  • Vogels, C. M., et al. (2014). "The Williamson Ether Synthesis: An Undergraduate Experiment." Journal of Chemical Education. Link

  • Cambridge Isotope Laboratories. "Product Specification: Iodoethane (1-13C, 99%)." Link

  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard text for 13C NMR coupling constants).
  • Flessner, T., & Doye, S. (1999).[1] "Cesium carbonate: A powerful inorganic base in organic synthesis." Journal für Praktische Chemie, 341(2), 186-190. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Iodoethane-1-13C Integrity Management

Department: Stable Isotope Handling & Storage Role: Senior Application Scientist Subject: Prevention of Homolytic Cleavage and Autocatalytic Decomposition in Alkyl Iodides Part 1: Critical Alert (Executive Summary) Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Stable Isotope Handling & Storage Role: Senior Application Scientist Subject: Prevention of Homolytic Cleavage and Autocatalytic Decomposition in Alkyl Iodides

Part 1: Critical Alert (Executive Summary)

Researchers often underestimate the lability of the Carbon-Iodine (C-I) bond. Unlike its chlorinated or brominated counterparts, Iodoethane-1-13C possesses a relatively weak C-I bond dissociation energy (~53 kcal/mol).[1]

The Risk: Improper storage triggers a photolytic and thermal decomposition cascade . Once initiated, the release of elemental iodine (


) acts as an autocatalyst, accelerating further degradation.[1] For 

C-labeled material, this represents not just a chemical impurity issue but a significant financial loss.[1]

The Golden Rule: If your Iodoethane-1-13C is colorless, it is pure.[1] If it is pink, decomposition has started.[1] If it is brown, significant degradation has occurred.[1]

Part 2: The Decomposition Mechanism (Visualized)

To prevent loss, one must understand the enemy. The decomposition is driven by light (


) and heat (

), leading to radical formation.

Figure 1: The Autocatalytic Decomposition Cycle & Copper Stabilization Caption: The cycle shows how light/heat initiates radical cleavage. Free Iodine (


) acts as a catalyst for further breakdown.[1] Copper intercepts 

, breaking the cycle.

DecompositionCycle Iodoethane Iodoethane-1-13C (Colorless Liquid) Radicals Homolytic Cleavage (Ethyl Radical + Iodine Radical) Iodoethane->Radicals Bond Weakness Energy Trigger: Light (hν) or Heat (Δ) Energy->Radicals Iodine Free Iodine (I₂) (Pink/Brown Color) Radicals->Iodine Dimerization DecompProducts Degradation Products (Ethene, HI, etc.) Radicals->DecompProducts Iodine->Iodoethane Autocatalysis (Accelerates Breakdown) CuI Inert Precipitate: Copper(I) Iodide (CuI) Iodine->CuI Irreversible Reaction Copper Stabilizer: Copper Wire (Cu⁰) Copper->Iodine Scavenges

[1][3][7][8][9]

Part 3: Troubleshooting & Rescue Guide (Q&A)

This section addresses specific scenarios encountered in the laboratory.

Q1: My ampule of Iodoethane-1-13C arrived with a slight pink tint. Is it ruined?

Status: Usable with Caution. Mechanism: The pink hue indicates a trace amount of free iodine (


) has formed, likely due to light exposure during transit.
Action: 
  • Do not distill immediately (risk of yield loss).[1]

  • Add a polished strip of Copper wire or Silver wool directly to the storage vial.

  • Wait: The metal will react with the free iodine (

    
    ). The solution should return to colorless or pale yellow within hours.
    
  • Filter: If using for sensitive catalysis, filter the supernatant to remove the solid metal iodide precipitate before use.

Q2: The liquid has turned dark brown/opaque. Can I rescue it?

Status: Critical Degradation. Mechanism: High concentration of


.[1] The acidity from co-produced HI (Hydroiodic acid) may also be degrading the label integrity.
Action (Microscale Rescue Protocol): 
Note: Distillation is standard for bulk solvents, but for expensive isotopes (e.g., 1g or 5g sizes), a chemical wash minimizes physical hold-up loss.[1]
  • Cool: Chill the brown Iodoethane-1-13C to 0°C (reduces volatility).

  • Wash: In a small conical vial, add an equal volume of 0.1 M Sodium Thiosulfate (

    
    ) .
    
  • Agitate: Vortex gently for 30 seconds. The brown color should transfer to the aqueous phase (top), leaving the organic phase (bottom) colorless.

    • Reaction:

      
       (Iodine reduced to water-soluble iodide).[1]
      
  • Separate: Carefully remove the aqueous top layer using a glass Pasteur pipette.

  • Dry: Add a micro-spatula tip of anhydrous Magnesium Sulfate (

    
    ) to the organic layer.
    
  • Transfer: Move the dry, colorless liquid to a fresh amber vial containing a piece of copper wire.

Q3: Why do you recommend Copper over Silver for stabilization?

Expert Insight: Both work effectively.[1] However, Copper is generally preferred for two reasons:

  • Cost: Copper is significantly cheaper, allowing for generous use.[1]

  • Visual Indicator: Copper turns dark/black as it coats with CuI, giving you a visual cue that it is "working" and sacrificing itself to protect the solvent.[1] Silver forms a yellow/grey AgI coating which is harder to distinguish from the metal itself.

Q4: What are the absolute storage requirements?

Standard: Store at 2°C to 8°C . Ideal: Store at -20°C in a freezer. Atmosphere: Always backfill the headspace with Argon or Nitrogen after every use. Oxygen promotes radical formation.[1] Container: Amber glass is mandatory.[1] If amber vials are unavailable, wrap the clear vial entirely in aluminum foil.

Part 4: Technical Data Summary
PropertyValueNotes
Chemical Formula

Label at C1 position
Boiling Point 69-73 °CVolatile; keep cold to prevent evaporation
Density ~1.95 g/mLHeavy organic layer (sinks in water)
Bond Energy (C-I) ~53 kcal/molVery weak; highly photosensitive
Stabilizer Copper (Cu)Scavenges

to form CuI
Rescue Agent Sodium ThiosulfateReduces

to

(aqueous)
References
  • Sigma-Aldrich. Iodoethane-1-13C Product Specification & MSDS. Merck KGaA.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocol for Alkyl Iodide purification via Thiosulfate washing).

  • ChemicalBook. Iodoethane Properties and Stability Data.

  • BenchChem. Technical Support: Purification of Diiodoethane and Alkyl Iodides.

Sources

Optimization

Technical Support Center: Troubleshooting 13C-Ethylation Reactions

Introduction: The Economics of the Atom In metabolic tracing and drug discovery, a 13C-ethyl group is not just a structural motif; it is a high-value data carrier. Unlike standard organic synthesis where ethyl iodide is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Economics of the Atom

In metabolic tracing and drug discovery, a 13C-ethyl group is not just a structural motif; it is a high-value data carrier. Unlike standard organic synthesis where ethyl iodide is a cheap commodity used in excess, 13C-ethylation requires a paradigm shift . You are often constrained by the stoichiometry of the expensive labeled reagent (


2,000/g), meaning "forcing" the reaction with equivalents is not a viable strategy.

Low yields in these reactions typically stem from three specific failure modes: fugacity (volatility loss) , mechanistic divergence (elimination vs. substitution) , or reagent degradation . This guide addresses these root causes with field-proven mitigation strategies.

Part 1: Reagent Integrity & Handling (The Input Variables)

Q1: My 13C-Ethyl Iodide (13C-EtI) is yellow/brown. Is it still usable?

Diagnosis: The color indicates free iodine (


) formation due to homolytic cleavage of the C-I bond, triggered by light or heat.
Impact:  Free iodine acts as a radical scavenger and an oxidant, potentially inhibiting the desired nucleophilic substitution or causing side reactions with sensitive substrates.
Solution: 
  • Purification: If the volume is sufficient (>1 mL), wash with a minimal volume of 10% Sodium Thiosulfate (

    
    )  until colorless, dry over 
    
    
    
    , and filter.
  • Stabilization: Store over activated copper turnings. Copper acts as a radical scavenger, reacting with free iodine to form CuI (insoluble), keeping the reagent neutral.

  • Storage: Always store at 4°C in amber glass.

Q2: I added the 13C-EtI, but the reaction stalled. Where did the reagent go?

Diagnosis: Fugacity. 13C-Ethyl Iodide has a boiling point of ~72°C. In an open or nitrogen-swept system, the reagent often evaporates before it can react, especially if the reaction is heated. Protocol Adjustment:

  • Cryogenic Addition: Cool the reaction mixture to -78°C (or at least 0°C) before adding the labeled reagent.

  • Sealed Vessel: Perform the reaction in a pressure tube or sealed vial. This creates a closed system where the reagent remains in the headspace-liquid equilibrium rather than being swept away.

Part 2: Reaction Optimization (The Process Variables)

Q3: I am seeing significant starting material and a side product, but low yield of the ethylated target. Why?

Diagnosis: This is the classic


 vs. 

Competition
. Ethylation is an

reaction. However, ethyl iodide is prone to

elimination, generating 13C-ethylene (gas) which escapes unnoticed. This is exacerbated by:
  • Strong, Bulky Bases: (e.g., t-BuOK, LDA) favor deprotonation of the

    
    -hydrogen on the ethyl group.
    
  • High Temperatures: Entropy favors elimination (2 molecules

    
     3 molecules).
    

Optimization Table: Base & Solvent Selection

VariableRecommendationRationale
Base

or

Weak, non-nucleophilic bases favor substitution (

) over elimination. Cesium's "cesium effect" improves solubility and reactivity in polar aprotic solvents.
Solvent DMF or Acetonitrile Polar aprotic solvents solvate the cation (

), leaving the nucleophile "naked" and more reactive for

attack.
Temp < 60°C Keep temperature below the boiling point of 13C-EtI (72°C) to minimize elimination and volatility.
Q4: I need to N-ethylate a primary amine, but I keep getting di-ethylated products.

Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to over-alkylation. Strategic Pivot: Switch from Direct Alkylation to Reductive Amination . Instead of 13C-Ethyl Iodide, use 13C-Acetaldehyde (or a precursor like 13C-ethanol oxidized in situ, though commercial 13C-acetaldehyde is preferred).

Mechanism:

  • Formation of the Imine (reversible).

  • Reduction of the Imine to the Amine using a selective hydride source (

    
     or 
    
    
    
    ).[1]

Note: 13C-Acetaldehyde is extremely volatile (bp 20°C). It is often supplied as a solution or a polymer (paraldehyde) that must be cracked.

Part 3: Visualization of Failure Modes

The following diagram illustrates the decision pathways and failure modes during the ethylation process.

EthylationTroubleshooting cluster_legend Legend Start Start: 13C-Ethylation ReagentCheck Check 13C-EtI Integrity (Color/Purity) Start->ReagentCheck ReactionType Select Reaction Type ReagentCheck->ReactionType Clear/Stabilized Purify Wash w/ Na2S2O3 Dry over Cu ReagentCheck->Purify Yellow/Brown (I2 present) DirectAlk Path A: Nucleophilic Substitution ReactionType->DirectAlk Direct Alkylation (Using 13C-EtI) ReductiveAm Path B: Imine Formation ReactionType->ReductiveAm Reductive Amination (Using 13C-Acetaldehyde) Purify->ReactionType Restored SideReaction E2 Elimination (Forms 13C-Ethylene Gas) DirectAlk->SideReaction Strong Base / High Temp Product High Yield 13C-Product DirectAlk->Product Weak Base (Cs2CO3) Polar Aprotic Solvent Sealed Tube ReductiveAm->Product NaBH3CN / pH 5-6 Sealed/Cooled Addition VolatilityLoss Loss of 13C-Acetaldehyde ReductiveAm->VolatilityLoss Open System / Warm Process Process Step Failure Failure Mode Success Target Outcome

Caption: Logical flow for troubleshooting 13C-ethylation, highlighting critical control points for reagent integrity and competitive reaction pathways.

Part 4: Standardized Protocol: 13C-Ethylation of a Phenol/Amine

Objective: Mono-ethylation of a scaffold using 13C-Ethyl Iodide with >80% isotopic recovery.

Reagents:

  • Substrate (1.0 equiv)

  • 13C-Ethyl Iodide (1.1 equiv) – Limiting valuable reagent logic applies; if substrate is cheap, use 1.2–1.5 equiv.

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • System Prep: Flame-dry a heavy-walled pressure vial equipped with a magnetic stir bar. Flush with Argon.

  • Base Activation: Add the substrate and

    
     to the vial. Add anhydrous Acetonitrile. Stir at room temperature for 15 minutes to allow deprotonation/activation of the nucleophile.
    
  • Cryogenic Addition: Cool the vial to 0°C (ice bath).

  • Reagent Addition:

    • Using a gas-tight syringe, withdraw the calculated volume of 13C-Ethyl Iodide .

    • Inject the reagent swiftly into the solution (subsurface injection is preferred).

  • Sealing: Immediately cap the vial with a Teflon-lined crimp cap or screw cap.

  • Reaction:

    • Allow to warm to room temperature.[2][3]

    • Heat to 45–50°C in an oil bath. Do not exceed 60°C unless monitoring confirms no elimination.

    • Monitor by LC-MS or TLC.

  • Workup (Critical for Volatility):

    • Cool the reaction to room temperature.[2][3]

    • Filter off the inorganic salts (

      
      ) through a celite pad, rinsing with Diethyl Ether  (low boiling point allows easy removal without stripping product).
      
    • Concentrate the filtrate under reduced pressure. Caution: If your product is low molecular weight, co-evaporation is a risk. Do not use high vacuum; use a gentle stream of nitrogen if the product is volatile.

References

  • BenchChem. (2025).[4] Identifying and minimizing side products of Iodoethane-1-D1. Retrieved from

  • Nanjing Chemical Material Corp. (n.d.). Preparation and Handling of Ethyl Iodide. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Handling Light-Sensitive Iodide Reagents. Retrieved from

Sources

Troubleshooting

Removing unreacted Iodoethane-1-13C from reaction mixtures

Welcome to the Isotope Reagent Support Hub. Ticket ID: #C13-ETI-REM-001 Subject: Removal and Recovery of Unreacted Iodoethane-1-13C Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isotope Reagent Support Hub. Ticket ID: #C13-ETI-REM-001 Subject: Removal and Recovery of Unreacted Iodoethane-1-13C Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Isotope Dilemma

Working with Iodoethane-1-13C (


) presents a unique challenge compared to its non-labeled counterpart. While the chemistry remains identical, the economic value of the 

isotope dictates that recovery is often preferred over simple removal (destruction).

Iodoethane is a volatile alkylating agent (bp 72 °C).[1] Your strategy for removal depends entirely on the physical properties of your desired product and your need to recycle the excess reagent.

Phase 1: Triage & Decision Matrix

Before proceeding, determine the boiling point (bp) of your target product relative to Iodoethane (72 °C). Use the decision matrix below to select the correct protocol.

RemovalStrategy cluster_legend Key Decision Factors Start Start: Reaction Complete CheckBP Compare Product Boiling Point vs. Iodoethane (72°C) Start->CheckBP HighBP Product bp > 150°C CheckBP->HighBP High Differential LowBP Product bp < 100°C CheckBP->LowBP Low Differential MedBP Product bp 100-150°C CheckBP->MedBP Risk of Azeotrope MethodA Method A: Vacuum Transfer (High Recovery) HighBP->MethodA Recommended MethodB Method B: Solid-Phase Scavenging (High Purity, No Recovery) LowBP->MethodB Recommended MethodC Method C: Chromatographic Separation (Standard) MedBP->MethodC If Method B fails Factor1 Cost of 13C Reagent Factor2 Thermal Stability of Product

Figure 1: Strategic decision tree for alkyl halide removal based on thermal properties.

Phase 2: Technical Protocols

Method A: Vacuum Transfer (Recovery Mode)

Best for: Thermally stable products with high boiling points (>150 °C). This method allows you to recapture the unreacted


 reagent for future use.

The Science: Iodoethane has a high vapor pressure (


) [1]. By applying a mild vacuum, you can distill the Iodoethane out of the mixture into a cryogenic trap without subjecting your product to excessive heat.

Protocol:

  • Setup: Connect your reaction flask to a rotary evaporator. Place a secondary cold trap (dry ice/acetone, -78 °C) between the rotavap condenser and the vacuum pump.

  • Bath Temperature: Set the water bath to 30–35 °C (Do not exceed 40 °C).

  • Pressure: Gradually lower pressure to 150–200 mbar . Do not go to high vacuum (<10 mbar) immediately, or the Iodoethane will bypass the condenser and end up in your pump oil.

  • Collection: The Iodoethane will distill over.[2][3] If using a standard condenser (cooled to 0 °C), some will collect in the receiving flask. The rest will be caught in the secondary cold trap.

  • Storage: Transfer the recovered liquid immediately to a vial containing a copper wire (stabilizer) and store at 4 °C away from light [2].

Critical Warning: Iodoethane forms azeotropes with methanol and ethanol. If your reaction solvent was an alcohol, you will recover a mixture, not pure Iodoethane.

Method B: Chemoselective Scavenging (Purification Mode)

Best for: Low-boiling products or when purity is paramount and reagent cost is secondary. This destroys the


 label.

The Science: This method utilizes Polymer-Supported (PS) Nucleophiles . These resins contain reactive amine or thiol groups that perform an


 displacement on the iodoethane, tethering the impurity to the solid bead. Filtration then removes the bead-impurity complex [3].

Recommended Resins:

  • PS-Thiophenol: Highly reactive toward alkyl halides (creates a sulfide linkage).

  • PS-Trisamine: Good general scavenger for electrophiles.

Protocol:

  • Stoichiometry: Calculate the theoretical excess of Iodoethane used. Add 2–3 equivalents of resin relative to the excess reagent.

  • Solvent Check: Ensure your reaction solvent swells the resin (DCM, THF, and DMF are excellent; Water/Methanol are poor).

  • Incubation: Add resin to the reaction mixture. Stir gently (orbital shaker preferred to avoid grinding beads) for 4–16 hours at room temperature.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin cake with solvent to recover any entrained product. The filtrate is now free of Iodoethane.

Scavenging Step1 Crude Mixture (Product + 13C-EtI) Step2 Add PS-Thiophenol Resin (Solid Phase Nucleophile) Step1->Step2 Step3 Stir 4-16h (SN2 Reaction) Step2->Step3 Step4 Filtration Step3->Step4 Waste Solid Waste (Resin-S-Et-13C) Step4->Waste Retentate Pure Filtrate (Purified Product) Step4->Pure Eluent

Figure 2: Workflow for chemoselective scavenging of alkyl halides.

Phase 3: Comparative Data Analysis

FeatureMethod A: Vacuum TransferMethod B: Scavenger ResinMethod C: Silica Chromatography
Primary Mechanism Volatility DifferenceChemical Reactivity (

)
Polarity/Adsorption
13C Recovery High (Recyclable)Zero (Destructive)Low (Diluted/Lost)
Product Loss LowVery Low (<1%)Moderate (Column loss)
Time Required 30–60 mins4–16 hours2–4 hours
Cost Low (Electricity/Ice)High (Resin cost)Medium (Solvents/Silica)
Scalability ExcellentGood (Linear cost)Poor

Phase 4: Troubleshooting & FAQ

Q: I see a "Ghost Peak" in my NMR around 3.2 ppm (


H) or 2-10 ppm (

C). Is this my product?
A: This is likely residual Iodoethane.
  • 
    H NMR:  Look for a quartet at 
    
    
    
    ppm and a triplet at
    
    
    ppm (in
    
    
    ).
  • 
    C NMR:  Iodoethane-1-
    
    
    
    C will show a massive enhanced signal. Unlabeled C1 is at
    
    
    to
    
    
    ppm (shielded by Iodine) [4]. If your label is at C1, this peak will be dominant.
  • Fix: If Method A failed, attempt a high-vacuum drying step briefly, or switch to Method B (Scavenging).

Q: My reaction mixture turned pink/reddish during workup. What happened? A: Iodoethane is light-sensitive and decomposes to release elemental Iodine (


), which is violet/brown.[2]
  • Fix: Wash your organic layer with a 10% Sodium Thiosulfate (

    
    ) solution. This reduces 
    
    
    
    to water-soluble iodide (
    
    
    ), restoring the colorless appearance. Note: This does not remove the unreacted Iodoethane, only the decomposition product.

Q: Can I use silica gel chromatography? A: Yes, but with caution. Alkyl iodides can degrade on acidic silica, releasing iodine (turning the column purple).

  • Pro Tip: Add 1% Triethylamine to your eluent to neutralize the silica acidity and protect the integrity of the Iodoethane if you are trying to isolate it.

References

  • Biotage. (n.d.). Scavenger Resins: Removal of Electrophiles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of Iodoethane. Retrieved from [Link]

Sources

Optimization

Stable Isotope Support Hub: Iodoethane-1-13C

Technical Guide ID: ISO-C13-ETI-001 Status: Active Severity: Moderate (Quality Assurance/Purity Issue) Target Audience: Synthetic Chemists, NMR Spectroscopists, DMPK Researchers Introduction: The "Pink" Phenomenon You ha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: ISO-C13-ETI-001

Status: Active Severity: Moderate (Quality Assurance/Purity Issue) Target Audience: Synthetic Chemists, NMR Spectroscopists, DMPK Researchers

Introduction: The "Pink" Phenomenon

You have likely opened a vial of Iodoethane-1-13C (Ethyl iodide-1-13C) expecting a clear, colorless liquid, only to find it has turned yellow, red, or even violet-brown.

Given the high cost of Carbon-13 labeled reagents, this is often a source of immediate alarm. Do not discard the material. This color change is a well-documented, reversible chemical phenomenon caused by the formation of elemental iodine (


).

This guide details the mechanism of this decomposition, how to reverse it with minimal isotopic loss, and how to prevent recurrence.

Module 1: Diagnostic Hub (The "Why")
Root Cause Analysis: Photolytic Cleavage

Alkyl iodides, including Iodoethane-1-13C, are photosensitive. The bond dissociation energy of the Carbon-Iodine (C-I) bond is relatively weak (~53 kcal/mol). Exposure to light (specifically UV and blue spectrum) or heat triggers homolytic cleavage .

  • Initiation: A photon (

    
    ) strikes the molecule, breaking the C-I bond.
    
  • Radical Formation: This generates a reactive ethyl radical (

    
    ) and an iodine atom (
    
    
    
    ).
  • The Color Change: Iodine atoms are unstable alone and rapidly recombine to form molecular iodine (

    
    ).
    
    • Yellow/Pink: Low concentration of dissolved

      
      .
      
    • Red/Violet: High concentration of dissolved

      
      .
      
Visualizing the Mechanism

The following diagram illustrates the degradation pathway.

DecompositionMechanism Substrate Iodoethane-1-13C (Colorless) Radicals Radical Pair (Ethyl• + I•) Substrate->Radicals Homolytic Cleavage Energy Light (UV) / Heat Energy->Substrate Product Molecular Iodine (I₂) (Yellow/Red Color) Radicals->Product Dimerization SideProduct Coupling Products (Butane, Ethane, etc.) Radicals->SideProduct Side Reactions

Figure 1: Photolytic decomposition pathway of Iodoethane-1-13C leading to iodine formation.

Module 2: Remediation Protocols (The "Fix")

For stable isotopes, yield preservation is paramount . Standard purification methods (distillation or thiosulfate washing) result in significant physical loss, which is unacceptable for expensive labeled materials (e.g., 1g or 5g vials).

Protocol A: The Copper Scavenger Method (Recommended)

This method relies on chemisorption . Copper metal reacts with free iodine to form Copper(I) Iodide (


), an insoluble precipitate that adheres to the metal surface.

Applicability: Small scale (<5g), high-value isotopes. Yield Loss: Negligible (<1%).

Step-by-Step Guide:

  • Preparation: Obtain bright, shiny copper wire or turnings. If the copper is dull/oxidized, activate it by washing briefly with dilute HCl, then water, then acetone, and dry under nitrogen.

  • Addition: Add a small coil of the clean copper wire directly into the Iodoethane-1-13C vial.

  • Incubation: Allow to stand in the dark at 4°C.

    • Light Yellow: Clears in 1–2 hours.

    • Dark Red: May require overnight incubation.

  • Observation: The liquid will return to colorless. The copper surface will turn gray/white (formation of

    
    ).
    
  • Filtration (Optional): If the liquid is clear, you can pipette directly away from the wire. Filtration is usually unnecessary unless the copper is heavily degraded.

Protocol B: The Silver Powder Method (Rapid)

Silver is more reactive than copper and works faster, but is more expensive.

  • Add a spatula tip of silver powder (2-3 micron particle size) to the vial.

  • Vortex gently for 30 seconds.

  • Centrifuge or filter through a 0.2 µm PTFE syringe filter to remove the AgI precipitate.

CRITICAL WARNING: Do NOT use Sodium Thiosulfate (aqueous wash) for quantities under 5g. The physical loss during phase separation (liquid-liquid extraction) will result in wasting 10-20% of your labeled material.

Module 3: Impact Assessment & FAQs

Q: Does the color affect my NMR spectrum? A: Generally, no , but with caveats.

  • Direct Interference:

    
     is not paramagnetic in the same disruptive way as metal ions (like 
    
    
    
    ), so it won't broaden your peaks significantly.
  • Chemical Interference: If you are using the Iodoethane-1-13C for a Grignard reaction or sensitive metal-catalyzed coupling, free iodine can act as an oxidant or poison the catalyst. Remediation (Module 2) is required before use in these cases.

Q: Is the purity compromised? A: Refer to the comparison table below.

FeatureFresh Iodoethane-1-13CDegraded (Red/Brown)Impact on Experiment
Color ColorlessYellow to VioletVisual indicator only.
Chemical Purity >99%>98%Minor trace of

usually <1% mass.
Reactivity StandardAltered

may oxidize sensitive nucleophiles.
Acidity NeutralSlightly AcidicHI may form in presence of moisture.
Module 4: Prevention & Storage Strategy

To prevent the "Pink Phenomenon" from recurring, implement the D.C.S. Protocol :

  • D - Darkness:

    • Always store in amber glass vials.

    • Wrap the vial in aluminum foil for long-term storage to block 100% of light.

  • C - Copper:

    • Keep a small coil of activated copper wire inside the storage vial permanently. This acts as a continuous scavenger for any radicals formed.

  • S - Stability (Cold):

    • Store at 2–8°C (Refrigerator).

    • Avoid freezing if possible, as repeated freeze-thaw cycles can introduce moisture condensation, leading to hydrolysis.

DecisionTree Start Inspect Vial Color CheckColor Is it Colorless? Start->CheckColor Yes Proceed with Experiment CheckColor->Yes Yes No Is it Yellow/Red? CheckColor->No No Remediate Add Activated Cu Wire Wait 1-12 Hours No->Remediate Yes CheckClear Did it Clear? Remediate->CheckClear CheckClear->Yes Yes Discard Discard/Recycle (Severe Contamination) CheckClear->Discard No

Figure 2: Decision tree for handling discolored isotopic reagents.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of alkyl halides via copper/silver treatment).

  • Sigma-Aldrich. (n.d.).[1] Iodoethane-1-13C Product Specification & Storage. Retrieved from Sigma-Aldrich Technical Data.

  • Cambridge Isotope Laboratories. (n.d.). Safety Data Sheet: Iodoethane (1-13C, 99%). Retrieved from CIL Documents.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.). Oxford University Press.[2] (Mechanism of radical substitution and photolysis of alkyl halides).

Sources

Troubleshooting

Technical Support Center: Minimizing Isotopic Scrambling in Iodoethane-1-13C Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenge of mini...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenge of minimizing isotopic scrambling in reactions involving iodoethane-1-13C. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding Isotopic Scrambling in Iodoethane-1-13C Reactions

Isotopic scrambling refers to the randomization of isotopic labels within a molecule, leading to a product mixture where the isotope is not exclusively at the desired position.[1][2] In the context of iodoethane-1-13C (CH₃¹³CH₂I), scrambling results in the formation of iodoethane-2-13C (¹³CH₃CH₂I), compromising the isotopic integrity of your labeled compound. This phenomenon is primarily a consequence of the reaction mechanism, particularly the competition between Sₙ2 and Sₙ1 pathways.

The Mechanistic Culprit: Sₙ1 vs. Sₙ2 Pathways

The position of the ¹³C label in the product of a nucleophilic substitution reaction with iodoethane-1-¹³C is highly dependent on the reaction mechanism.

  • Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (iodide).[3] Crucially, the Sₙ2 pathway leads to an inversion of stereochemistry but preserves the original position of the isotopic label . For iodoethane-1-¹³C, an Sₙ2 reaction will yield a product where the ¹³C atom remains bonded to the nucleophile.

  • Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate.[4] The rate-determining step is the departure of the leaving group to form a planar ethyl carbocation. This intermediate can then be attacked by the nucleophile from either face. While iodoethane is a primary alkyl halide and generally favors the Sₙ2 pathway, under certain conditions, an Sₙ1 pathway can become competitive. The formation of a carbocation intermediate opens the door for rearrangements and, in this case, isotopic scrambling. Although less common for primary carbocations, transient ion-pair formation can facilitate scrambling.[5][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with iodoethane-1-¹³C and provides actionable solutions.

FAQ 1: My NMR/Mass Spec data shows a mixture of iodoethane-1-¹³C and iodoethane-2-¹³C in my product. What's causing this scrambling?

Underlying Cause: The presence of iodoethane-2-¹³C in your product is a strong indicator that a competing Sₙ1-type mechanism is occurring alongside the desired Sₙ2 pathway. The formation of an ethyl carbocation intermediate, however transient, allows for the possibility of a hydride shift or, more likely in this case, a return of the iodide ion to the other carbon before the nucleophile attacks.

Troubleshooting Protocol:

  • Re-evaluate Your Solvent Choice: Polar protic solvents (e.g., water, ethanol, methanol) are known to stabilize carbocation intermediates through hydrogen bonding, thereby favoring the Sₙ1 pathway.[7][8][9]

    • Action: Switch to a polar aprotic solvent such as acetone, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can still dissolve many nucleophiles but are less effective at solvating and stabilizing carbocations, thus favoring the Sₙ2 mechanism.[7]

  • Assess the Nucleophile's Strength and Concentration: Weak nucleophiles favor the Sₙ1 pathway because they are not strong enough to initiate a concerted Sₙ2 attack and must wait for the formation of a carbocation.[7][10]

    • Action: If possible, use a stronger, more concentrated nucleophile. A higher concentration of a strong nucleophile will increase the rate of the Sₙ2 reaction, outcompeting any potential Sₙ1 pathway.

  • Lower the Reaction Temperature: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for the Sₙ1 pathway, which is often higher than that of the Sₙ2 pathway.[11][12][13]

    • Action: Run the reaction at a lower temperature. This will preferentially slow down the Sₙ1 reaction rate relative to the Sₙ2 rate.

FAQ 2: I'm observing significant isotopic scrambling even after switching to a polar aprotic solvent. What other factors could be at play?

Underlying Cause: Even in a predominantly Sₙ2-favoring environment, other factors can promote scrambling. The nature of the leaving group and the possibility of reversible reactions can contribute to the undesired isotopic distribution.

Troubleshooting Protocol:

  • Consider the Leaving Group: Iodide is an excellent leaving group, which facilitates both Sₙ1 and Sₙ2 reactions.[14] In some instances, the displaced iodide ion can act as a nucleophile and re-attack the ethyl group, potentially leading to scrambling if there's any transient carbocation character.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions and equilibrium processes that may lead to scrambling.

    • Action: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

  • Ensure Anhydrous Conditions: The presence of water, even in trace amounts, can promote Sₙ1 reactions.

    • Action: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use.

FAQ 3: How can I definitively determine the extent of isotopic scrambling in my sample?

Underlying Cause: Accurate quantification of isotopic scrambling is crucial for validating your reaction's success and for applications where isotopic purity is paramount.

Analytical Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for this purpose. The chemical shifts of the carbon atoms in iodoethane-1-¹³C and iodoethane-2-¹³C will be distinct.[15]

    • ¹³C NMR: The carbon attached to the iodine in iodoethane has a chemical shift of approximately -1.1 ppm, while the methyl carbon has a chemical shift of around 20.6 ppm.[15] By integrating the signals corresponding to the ¹³C label at each position, you can determine the relative ratio of the two isotopomers.

    • ¹H NMR: While less direct, high-resolution ¹H NMR can also provide information. The coupling constants between ¹³C and adjacent protons will differ, potentially allowing for quantification.

  • Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can be used to separate and identify the isotopomers.[16][17] While they have the same mass, their fragmentation patterns might differ slightly, or their retention times on a suitable GC column could vary.[18]

Experimental Workflow and Data Presentation

Optimizing Reaction Conditions to Minimize Scrambling: A Step-by-Step Guide

This workflow provides a systematic approach to identifying the optimal conditions for your specific nucleophilic substitution reaction with iodoethane-1-¹³C.

  • Initial Screening:

    • Set up a series of small-scale reactions in parallel.

    • Variable 1: Solvent: Test a range of polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF). Include a polar protic solvent (e.g., Ethanol) as a control to induce scrambling.

    • Variable 2: Temperature: Run each solvent set at different temperatures (e.g., 0 °C, room temperature, 50 °C).

  • Reaction Monitoring and Analysis:

    • Monitor the reactions by TLC or GC to determine the point of completion.

    • Upon completion, quench the reactions and work up the samples identically.

    • Analyze the crude product mixture by ¹³C NMR or GC-MS to quantify the ratio of iodoethane-1-¹³C to iodoethane-2-¹³C product.

  • Data Interpretation:

    • Organize your results in a table to clearly visualize the effects of solvent and temperature on the degree of isotopic scrambling.

Table 1: Hypothetical Data on the Effect of Solvent and Temperature on Isotopic Scrambling
SolventTemperature (°C)% Scrambling (Formation of Iodoethane-2-¹³C product)
Ethanol5015%
Ethanol258%
Acetonitrile505%
Acetonitrile25<1%
DMF25<1%
Visualizing the Mechanistic Competition

The following diagram illustrates the critical choice between the Sₙ1 and Sₙ2 pathways that dictates the outcome of your reaction.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products Solvent Solvent SN2 SN2 Solvent->SN2 Polar Aprotic SN1 SN1 Solvent->SN1 Polar Protic Temperature Temperature Temperature->SN2 Low Temperature->SN1 High Nucleophile Nucleophile Nucleophile->SN2 Strong Nucleophile->SN1 Weak Preserved_Label Label Position Preserved (Desired Product) SN2->Preserved_Label Scrambled_Label Isotopic Scrambling (Undesired Product) SN1->Scrambled_Label

Caption: Factors influencing the Sₙ1/Sₙ2 competition and subsequent isotopic scrambling.

Concluding Remarks

Minimizing isotopic scrambling in reactions with iodoethane-1-¹³C is achievable through careful control of reaction conditions to favor the Sₙ2 pathway. By understanding the mechanistic principles at play and systematically optimizing your experimental parameters, you can ensure the isotopic integrity of your valuable labeled compounds.

References

  • Singleton, D. A., & Buser, C. A. (1995). Natural Abundance 13C Kinetic Isotope Effects by NMR Spectroscopy. A New Tool for the Study of Reaction Mechanisms. Journal of the American Chemical Society, 117(37), 9357–9358. [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Summary. [Link]

  • IUPAC. (1994). Glossary of terms used in physical organic chemistry. Pure and Applied Chemistry, 66(5), 1077-1184. [Link]

  • Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction. [Link]

  • Mass Spec Terms. (2024, April 1). Isotopic scrambling. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. [Link]

  • International Isotope Society. (n.d.). Isotope effects, kinetic. [Link]

  • University of York. (n.d.). Chapter 3 Analytical techniques. [Link]

  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(15), 4485. [Link]

  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. [Link]

Sources

Optimization

Controlling elimination vs. substitution with Iodoethane-1-13C

Topic: Controlling Elimination vs. Substitution with Iodoethane-1-13C Welcome to the Isotope Application Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Elimination vs. Substitution with Iodoethane-1-13C

Welcome to the Isotope Application Support Center. Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Economy of Atoms

You are likely here because you are working with Iodoethane-1-13C (


). Unlike standard reagents, every microliter of this compound represents a significant sunk cost. The boiling point of iodoethane is 72°C , making it volatile, and its reactivity lies on a knife-edge between Bimolecular Nucleophilic Substitution (

)
and Bimolecular Elimination (

)
.

This guide addresses the critical failure mode where expensive


 labels are lost as gaseous 

-ethylene via unwanted elimination, or conversely, how to force that elimination when the alkene is the desired target.
Module 1: The Mechanistic Decision Matrix

Before starting your synthesis, verify your reaction parameters against this logic flow. Primary alkyl halides like iodoethane generally favor


, but steric bulk and temperature can invert this preference.

ReactionLogic Start Start: Iodoethane-1-13C Nu_Check Check Nucleophile/Base Start->Nu_Check Sterics Is the Nucleophile Bulky? (e.g., t-BuO-) Nu_Check->Sterics Temp Reaction Temperature Sterics->Temp No (e.g., EtO-, CN-, N3-) E2_Path Path B: Elimination (E2) Product: 13C-Ethylene (Gas) Sterics->E2_Path Yes (Strong Base) SN2_Path Path A: Substitution (SN2) Product: 13C-Ethyl Derivative Temp->SN2_Path Low/Moderate (<50°C) Temp->E2_Path High (>80°C)

Figure 1: Decision matrix for predicting the fate of the


 label based on steric hindrance and thermal energy.
Module 2: Troubleshooting Unwanted Elimination (Yield Loss)

Ticket #402: "I am attempting a Williamson Ether Synthesis using Iodoethane-1-13C and sodium ethoxide. My yield is 60%, and I see bubbling. Where is my label going?"

Diagnosis

You are witnessing E2 competition . While primary halides favor


, ethoxide (

) is a strong enough base to deprotonate the

-carbon of iodoethane, especially if the reaction is heated. The "bubbling" is likely

-ethylene gas escaping, carrying your budget with it.
Technical Protocol: Maximizing

  • Temperature Control (The Kinetic Switch):

    • 
       has a lower activation energy (
      
      
      
      ) than
      
      
      for primary substrates.
    • Action: Run the reaction at 0°C to room temperature . Do not reflux unless absolutely necessary.

    • Why: High temperatures increase the fraction of molecules with sufficient energy to overcome the higher

      
       of elimination (entropy favors the reaction producing gas).
      
  • Solvent Selection (The Rate Accelerator):

    • Use Polar Aprotic solvents (DMF, DMSO, Acetonitrile) instead of Polar Protic solvents (Ethanol).

    • Mechanism:[1][2][3][4][5] Protic solvents solvate the nucleophile (forming a "cage" of hydrogen bonds), reducing its reactivity. Aprotic solvents leave the nucleophile "naked" and more reactive, speeding up

      
       relative to 
      
      
      
      [1].
  • Base/Nucleophile Modification:

    • If possible, switch to a "Soft" nucleophile which is less basic.

    • Comparison: Thiolates (

      
      ) and Azides (
      
      
      
      ) are excellent nucleophiles but weak bases (
      
      
      of conjugate acid < 11), effectively eliminating
      
      
      risk.

Data: Solvent Effects on Rate (


) 
SolventDielectric ConstantRelative Rate (

)
Risk of E2
Ethanol 24.51 (Reference)Moderate (if heated)
Acetone 20.7~500xLow
DMF 36.7~2,500xLow
DMSO 46.7~5,000xLow
Module 3: Protocol for Intentional Elimination

Ticket #405: "I need to synthesize


-labeled ethylene gas for a polymerization study. How do I force the elimination?"
Diagnosis

You need to invert the standard reactivity of a primary halide. You must maximize steric hindrance to inhibit the


 pathway and use heat to drive the entropic favorability of gas generation.
Technical Protocol:

Optimization
  • Reagents:

    • Substrate: Iodoethane-1-13C.

    • Base: Potassium tert-butoxide (

      
      -BuOK).
      
    • Solvent: tert-Butanol (

      
      -BuOH) or DMSO.
      
  • Setup (Gas Collection):

    • Since the product is a gas (

      
      ), standard reflux will lose the product.
      
    • Connect the reaction flask to a cold finger (liquid

      
       or dry ice/acetone) to trap the ethylene.
      
  • Step-by-Step:

    • Dissolve 1.5 eq of

      
      -BuOK in dry DMSO.
      
    • Add Iodoethane-1-13C dropwise at room temperature.

    • Heat to 60-80°C .

    • Collect evolved gas.

Mechanistic Note: The bulky tert-butoxide ion cannot easily access the


-carbon for substitution due to steric clash, forcing it to abstract a proton from the 

-carbon (methyl group), triggering

[2].
Module 4: Handling & Analytics

FAQ: "How do I handle Iodoethane-1-13C without cross-contamination or evaporation?"

Handling Protocol: Iodoethane is volatile (


 72°C) and light-sensitive (turns yellow/brown as Iodine is liberated).
  • Cold Handling: Syringe the liquid directly from the refrigerated septum vial. Do not pour.

  • Copper Stabilization: Ensure the storage vial contains a strand of copper wire. This scavenges free iodine (

    
    ), which otherwise catalyzes further decomposition.
    

FAQ: "How do I confirm the product using NMR?"

Use


 NMR.[6] The chemical shift (

) is definitive.
CompoundCarbonApprox Shift (

ppm)
Multiplicity (if proton coupled)
Iodoethane-1-13C C1 (

)
-1 to 5 ppm Triplet (

)
Ethyl Ether (

)
C1 (

)
60 - 70 ppm Triplet
Ethylene (

)
C=C123 ppm Triplet of doublets

Note: The dramatic shift from ~0 ppm (iodide alpha carbon) to ~65 ppm (ether alpha carbon) makes monitoring this reaction straightforward.

References
  • Master Organic Chemistry. (2012). SN2 vs E2: Primary Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

Sources

Troubleshooting

Isotope Stability Support Center: Iodoethane-1-13C

Subject: Stabilization Protocol using Copper Wire Scavenging Ticket ID: ISO-SUP-13C-CU Status: Open / Technical Guidance The Mechanic: Why Stabilization is Critical Executive Summary: Iodoethane-1-13C is a high-value alk...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stabilization Protocol using Copper Wire Scavenging Ticket ID: ISO-SUP-13C-CU Status: Open / Technical Guidance

The Mechanic: Why Stabilization is Critical

Executive Summary: Iodoethane-1-13C is a high-value alkylating agent. Like all alkyl iodides, it is thermodynamically predisposed to homolytic cleavage when exposed to photons (light) or thermal energy. This degradation releases free iodine (


), which acts as an autocatalyst, accelerating further decomposition.

The Copper Solution: Copper metal acts as a "sacrificial scavenger." It does not prevent the initial bond cleavage caused by light, but it immediately reacts with the generated iodine radicals or free molecular iodine. This arrests the autocatalytic cycle, maintaining the reagent's chemical purity and isotopic integrity.

The Reaction:



  • Result:

    
     forms as an insoluble surface layer or precipitate, preventing the liquid from turning the characteristic yellow/brown of free iodine.
    

Experimental Protocol: The Copper Activation Workflow

WARNING: Iodoethane is a potent alkylating agent and neurotoxin. Perform all manipulations in a fume hood.

Phase A: Copper Wire Preparation

Using "raw" copper wire is insufficient; surface oxides must be removed to expose the reactive metal lattice.

StepActionTechnical Rationale
1 Select Material Use high-purity (>99.9%) Copper wire, approx 0.5–1.0 mm diameter. Avoid coated/enameled electrical wire unless stripped completely.
2 Mechanical Abrasion Sand the wire with fine-grit sandpaper until it shines bright salmon-pink. Removes the passive

layer.
3 Solvent Wash Rinse with dry Acetone followed by dry DCM. Removes organic oils/grease from handling.
4 Acid Activation (Optional) Dip in dilute HCl (10%) for 10 seconds, then rinse copiously with water, then acetone. Only for heavily oxidized wire.
5 The Critical Dry CRITICAL: Dry the wire under vacuum or a stream of Argon. Water is the enemy ; it will hydrolyze the Iodoethane to Ethanol-1-13C.
Phase B: Stabilization Implementation
  • Environment: Flush the storage vial with Argon or Nitrogen.

  • Insertion: Cut the activated copper wire into small segments (coils) to maximize surface area. Drop 1-2 coils into the Iodoethane-1-13C.

  • Sealing: Cap tightly with a Teflon-lined septum. Parafilm is insufficient for long-term storage of volatile iodides (

    
    ).
    
  • Storage: Store at

    
     in the dark.
    

Visualization: Mechanisms & Workflows

Figure 1: The Degradation & Scavenging Cycle

Caption: Logical flow illustrating how light triggers decomposition and how copper interrupts the autocatalytic loop.

G Substrate Iodoethane-1-13C (Colorless) Energy Light / Heat (hv / u0394) Substrate->Energy Radical Ethyl Radical + Iodine Radical (Iu2022) Energy->Radical Homolytic Cleavage Iodine Free Iodine (I2) (Yellow/Brown) Radical->Iodine Dimerization Iodine->Substrate Autocatalysis Copper Activated Copper (Scavenger) Iodine->Copper Contact CuI Copper(I) Iodide (Insoluble Precipitate) Copper->CuI Precipitation

Figure 2: Troubleshooting Decision Tree

Caption: Decision matrix for handling degraded (discolored) isotopic reagents.

DecisionTree Start Inspect Iodoethane-1-13C Color Is the liquid colored? Start->Color Clear Clear/Colorless Color->Clear No Yellow Pale Yellow Color->Yellow Yes Brown Dark Brown/Opaque Color->Brown Yes Action1 Good Condition. Ensure Cu wire is bright. Store at 4°C. Clear->Action1 Action2 Minor Degradation. Add fresh activated Cu wire. Shake gently. Yellow->Action2 Action3 Severe Degradation. Copper surface will passivate. Brown->Action3 Distill Perform Micro-Distillation (Avoid chemical wash to prevent loss) Action3->Distill

Troubleshooting & FAQs

Q1: The copper wire turned black immediately after insertion. Is this normal?

A: Yes and No.

  • The Chemistry: The black coating is likely Copper(II) Oxide (

    
    ) or a heavy layer of Copper Iodide (
    
    
    
    ).
  • Diagnosis: If it turns black instantly, your Iodoethane likely had a high concentration of free iodine already. The wire is doing its job, but the surface has "passivated" (become coated and unreactive).

  • Fix: Remove the black wire. Insert a fresh, shiny piece of activated copper. Repeat until the wire stays relatively bright.

Q2: My Iodoethane-1-13C is dark brown. Can I just add more copper?

A: For dark brown solutions, copper is often inefficient because the surface area required to scrub that much iodine is too high.

  • Risk: You risk losing product to surface adsorption on the wire.

  • Protocol: For heavily degraded samples, a micro-distillation is preferred over chemical washing (sodium thiosulfate) to minimize isotopic loss. Collect the fraction at

    
    .
    

Q3: Can I use copper powder instead of wire?

A: Not Recommended. While powder has high surface area, it is difficult to filter out completely. Residual copper powder can interfere with subsequent organometallic reactions (e.g., Grignard formation or Lithium-Halogen exchange) by altering the electron transfer kinetics. Wire is easily retrieved with forceps.

Q4: Will the copper react with the


 label? 

A: No. The copper reaction is specific to the halogen (


). The carbon isotope (

) is chemically identical to

in this context and remains part of the ethyl group.

Stability Data Profile

ParameterSpecification / Limit
Storage Temperature

to

(Refrigerated)
Freezing Point

(Do not freeze; glass fracture risk)
Boiling Point

(Volatile - Keep tightly sealed)
Stabilizer Copper (Cu) Wire or Turnings
Shelf Life (Stabilized) 2–3 Years (if dark & cold)
Shelf Life (Unstabilized) < 3 Months (rapid yellowing)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of alkyl iodides via distillation and copper stabilization).

  • Sigma-Aldrich. (n.d.).[1] Iodoethane-1-13C Product Specification & Safety Data Sheet. (Confirming storage conditions and copper stabilization for commercial isotopes).

  • Cambridge Isotope Laboratories. (n.d.). Iodoethane (1-13C, 99%) + copper wire. (Verification of industry standard stabilization methods).

  • Paine, A. J. (1986). Mechanisms of photochemical degradation of alkyl iodides. Journal of the American Chemical Society. (Fundamental mechanism of homolytic cleavage and iodine release).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 13C NMR Chemical Shift Assignment for Iodoethane-1-13C

Executive Summary & Technical Rationale This guide provides a definitive assignment of the Iodoethane-1-13C ( ) nuclear magnetic resonance spectrum. Unlike standard aliphatic hydrocarbons, Iodoethane-1-13C exhibits a cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide provides a definitive assignment of the Iodoethane-1-13C (


) nuclear magnetic resonance spectrum. Unlike standard aliphatic hydrocarbons, Iodoethane-1-13C exhibits a counter-intuitive chemical shift anomaly due to the Heavy Atom Effect .

For researchers in drug metabolism (ADME) and mechanistic alkylation studies, this molecule offers a distinct spectral advantage: the labeled C1 carbon resonates in a "silent" spectral window (typically


 ppm), eliminating signal overlap with complex biomatrices.
The Core Value Proposition
  • Spectral Isolation: The C1 signal appears upfield of TMS (Tetramethylsilane), a region devoid of endogenous biological background signals.

  • Rapid Acquisition: 99% enrichment at the C1 position increases sensitivity by a factor of ~90-100x compared to natural abundance, enabling millisecond-scale kinetic monitoring.

Theoretical Framework: The Heavy Atom Effect

To assign the spectrum correctly, one must understand why the C1 shift defies the standard electronegativity trend. Typically, electronegative halogens deshield the


-carbon (moving it downfield). However, Iodine induces a Spin-Orbit (SO) coupling  effect that shields the nucleus.
Mechanism of Action

The large electron cloud of Iodine allows for significant mixing of ground and excited electronic states (Spin-Orbit coupling). This relativistic effect generates a local magnetic field that opposes the external field (


), causing the attached 

nucleus to resonate upfield.

HeavyAtomEffect Figure 1: Causal pathway of the Heavy Atom Effect on 13C Chemical Shifts. Iodine Iodine Atom (High Atomic Number) SOC Spin-Orbit Coupling (Relativistic Effect) Iodine->SOC Induces Shielding Increased Magnetic Shielding (σ) SOC->Shielding Generates Shift Upfield Chemical Shift (Negative δ ppm) Shielding->Shift Result

Comparative Analysis: Halide Trends

The following data validates the assignment of Iodoethane-1-13C by comparing it against its lighter analogs. Note the inversion of the chemical shift trend as the halogen size increases.

Table 1: -Carbon Chemical Shift Comparison (Ethyl Halides)

Solvent: CDCl


, Referenced to TMS (0.00 ppm)
CompoundLabel Position

C1 (

) [ppm]

C2 (

) [ppm]
Electronic Effect Dominating
Chloroethane Natural Abundance39.918.7Inductive (Deshielding)
Bromoethane Natural Abundance27.319.1Mixed
Iodoethane 1-13C Enriched -1.1 20.6 Spin-Orbit (Shielding)

Critical Observation: The C1 signal for Iodoethane is -1.1 ppm .[1] This is negative relative to TMS. Inexperienced analysts often mistake this for an impurity or phase error. It is the genuine signal.

Table 2: Coupling Constants ( )

For Iodoethane-1-13C, the one-bond coupling constant (


) is a critical validation parameter.
ParameterValue (Hz)Interpretation

151.0 Hz Direct coupling between C1 and methylene protons.

~4-5 HzLong-range coupling to methyl protons.

126.0 HzStandard aliphatic methyl coupling (for reference).

Experimental Protocol: Assignment Workflow

This protocol ensures the distinction between the labeled product, solvent artifacts, and potential hydrolysis byproducts (Ethanol).

Reagents & Setup
  • Analyte: Iodoethane-1-13C (

    
     atom % 13C).
    
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
  • Tube: 5mm Precision NMR tube (Class A).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of Iodoethane-1-13C in 600

      
       of 
      
      
      
      .
    • Precaution: Iodoethane is volatile (bp 72°C) and light-sensitive. Prepare immediately before acquisition and use an amberized tube or foil wrap if storing.

  • Acquisition Parameters (13C {1H} Decoupled):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds (Sufficient for alkyl carbons).

    • Spectral Width: -10 ppm to 220 ppm (Must include negative region).

    • Scans (NS): 4 to 16 scans. (Due to enrichment, high SNR is achieved instantly).

  • Processing & Referencing:

    • Apply exponential multiplication (LB = 1.0 Hz).

    • CRITICAL: Reference the center line of the

      
       triplet to 77.16 ppm . Do not rely solely on TMS if the TMS peak is weak, but if TMS is present, set it to 0.00 ppm.
      
Workflow Diagram

ExperimentWorkflow Figure 2: Experimental workflow for validating Iodoethane-1-13C. Prep Sample Prep (10mg in CDCl3) Lock Lock & Shim (Target CDCl3 signal) Prep->Lock Param Set Parameters (SW: -10 to 220 ppm) Lock->Param Acquire Acquisition (1H Decoupled) Param->Acquire Process Process & Phase (Ref CDCl3 = 77.16) Acquire->Process Validate Validation (Check for -1.1 ppm) Process->Validate

Troubleshooting & Impurities

When analyzing Iodoethane-1-13C, three common artifacts may appear. Use this table to distinguish them from the target signal.

Signal (

ppm)
IdentityOrigin
-1.1 Iodoethane C1 Target Molecule (1-13C)
18.4Ethanol C2Hydrolysis byproduct (check for moisture)
58.0Ethanol C1Hydrolysis byproduct
77.16

Solvent (Triplet)
0.00TMSInternal Reference

Expert Insight: If you observe a doublet at -1.1 ppm in a proton-coupled spectrum, measure the splitting. It must be


 Hz. If it is significantly lower (

Hz), you are likely looking at a methyl group of a contaminant, not the iodinated methylene.

References

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of Iodoethane. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: Iodoethane. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referenced for general coupling constant ranges).[2][3]

  • Kaupp, M., & Malkina, O. L. (1998). The heavy-atom effect on 13C NMR chemical shifts. Journal of Chemical Physics. (Referenced for Spin-Orbit mechanism).[4][5]

Sources

Comparative

Distinguishing Iodoethane-1-13C from 2-13C by NMR

This guide details the technical differentiation of Iodoethane-1- C from Iodoethane-2- C using Nuclear Magnetic Resonance (NMR) spectroscopy. Executive Summary Distinguishing Iodoethane-1- C from Iodoethane-2- C relies o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical differentiation of Iodoethane-1-


C  from Iodoethane-2-

C
using Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

Distinguishing Iodoethane-1-


C from Iodoethane-2-

C relies on a counter-intuitive phenomenon known as the Heavy Atom Effect . Unlike lighter halogens (Cl, Br) which deshield the

-carbon, Iodine’s large electron cloud induces significant spin-orbit coupling, causing extreme shielding (upfield shift) of the attached carbon.

Consequently, the structural assignment is inverted compared to standard alkyl halides:

  • Iodoethane-1-

    
    C (
    
    
    
    -label):
    Appears upfield (near 0 ppm).
  • Iodoethane-2-

    
    C (
    
    
    
    -label):
    Appears downfield (near 20 ppm).

Theoretical Framework

The Heavy Atom Effect (Spin-Orbit Coupling)

In


C NMR, the chemical shift is dominated by the paramagnetic shielding term. For carbon atoms attached to heavy halogens (like Iodine), relativistic spin-orbit coupling becomes a dominant factor. This interaction creates a shielding cone that opposes the external magnetic field, driving the chemical shift to lower frequencies (upfield), often into negative ppm values for methyl iodides.
  • 
    -Carbon (
    
    
    
    ):
    Directly bonded to Iodine. Experiences maximum shielding.
  • 
    -Carbon (
    
    
    
    ):
    One bond away. Experiences a standard inductive deshielding effect (or weak shielding), appearing in the typical aliphatic range.
Heteronuclear Coupling ( )

The one-bond coupling constant (


) correlates with the s-character of the bond and the electronegativity of the substituent.
  • 
     (
    
    
    
    ):
    The presence of the electronegative Iodine atom increases the effective nuclear charge, slightly increasing the
    
    
    value (~150 Hz).
  • 
     (
    
    
    
    ):
    Resembles a standard methyl group in an alkane environment (
    
    
    ~125-130 Hz).

Comparative Analysis: The Data

The following table summarizes the expected spectral data for both isotopomers in CDCl


.
FeatureIodoethane-1-

C
(

)
Iodoethane-2-

C
(

)

C Chemical Shift (

)
-2.0 to +2.0 ppm (Upfield)18.0 to 22.0 ppm (Downfield)
Shift Mechanism Heavy Atom Shielding (Iodine)Inductive/Beta Deshielding
Multiplicity (Coupled) Triplet (

if long range visible)
Quartet (

if long range visible)

Coupling
~151 Hz (Large)~127 Hz (Standard)

H Satellite Location
Satellites on the

quartet (3.2 ppm)
Satellites on the

triplet (1.8 ppm)

Critical Note: The chemical shift values are solvent-dependent. In CDCl


, the 

-carbon (

) is typically found at -1.1 ppm , while the

-carbon (

) is at 20.6 ppm .

Experimental Protocol

To definitively distinguish the isomers, follow this self-validating workflow.

Step 1: Sample Preparation
  • Dissolve 10-20 mg of the labeled compound in 0.6 mL of CDCl

    
     .
    
  • Crucial: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.0 ppm). Because the

    
     peak appears near 0 ppm, accurate referencing is vital to distinguish the sample peak from the standard.
    
Step 2: Acquisition Parameters
  • Experiment A:

    
    C{
    
    
    
    H} (Proton Decoupled)
    • Pulse Sequence: Standard zgpg30 or equivalent.

    • Scans: 64–128 (sufficient for labeled material).

    • Goal: Identify the primary chemical shift (

      
      ).
      
  • Experiment B:

    
    C Coupled (Gated Decoupling) 
    
    • Pulse Sequence: zg (with NOE suppressed or gated to retain coupling).

    • Goal: Observe the splitting pattern (Triplet vs. Quartet) to confirm the number of attached protons.[1]

Step 3: Data Interpretation
  • Scenario A: You observe a singlet at -1.1 ppm . In the coupled spectrum, this peak becomes a Triplet with

    
     Hz.
    
    • Conclusion:Iodoethane-1-

      
      C .
      
  • Scenario B: You observe a singlet at 20.6 ppm . In the coupled spectrum, this peak becomes a Quartet with

    
     Hz.
    
    • Conclusion:Iodoethane-2-

      
      C .
      

Decision Logic Visualization

The following diagram illustrates the logical flow for structural determination.

NMR_Identification Start Start: Purified 13C-Labeled Sample Acquire Acquire 13C{1H} NMR (Decoupled) Solvent: CDCl3 with TMS Start->Acquire CheckShift Analyze Chemical Shift (δ) Acquire->CheckShift Upfield Peak observed at ~ -1.0 to +2.0 ppm CheckShift->Upfield High Shielding (Heavy Atom Effect) Downfield Peak observed at ~ 18.0 to 22.0 ppm CheckShift->Downfield Standard Alkyl Shift Hypothesis1 Hypothesis: 1-13C Isomer (Alpha Carbon) Upfield->Hypothesis1 Hypothesis2 Hypothesis: 2-13C Isomer (Beta Carbon) Downfield->Hypothesis2 CoupledExp Validation: Run Coupled 13C NMR (Determine Multiplicity & J-Coupling) Hypothesis1->CoupledExp Hypothesis2->CoupledExp Result1 Result: Triplet (t) 1J_CH ≈ 151 Hz CoupledExp->Result1 If Hypothesis 1 Result2 Result: Quartet (q) 1J_CH ≈ 127 Hz CoupledExp->Result2 If Hypothesis 2 Conclusion1 CONFIRMED: Iodoethane-1-13C Result1->Conclusion1 Conclusion2 CONFIRMED: Iodoethane-2-13C Result2->Conclusion2

Caption: Decision tree for distinguishing Iodoethane isotopomers based on chemical shift and coupling multiplicity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023).

    
    C NMR Chemical Shifts. University of Wisconsin-Madison. Link
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for coupling constants of halomethanes).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Iodoethane. Link

Sources

Validation

Mass spectrometry fragmentation patterns of ethyl-1-13C derivatives

Technical Guide: Mass Spectrometry Fragmentation Patterns of Ethyl-1- C Derivatives Executive Summary Stable isotope labeling (SIL) is a cornerstone of structural elucidation and metabolic flux analysis. Among alkyl deri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of Ethyl-1- C Derivatives

Executive Summary

Stable isotope labeling (SIL) is a cornerstone of structural elucidation and metabolic flux analysis. Among alkyl derivatives, Ethyl-1-


C  (

) presents a unique fragmentation profile compared to its C2-labeled (

) and deuterium-labeled counterparts.

This guide provides an authoritative analysis of the mass spectral behavior of Ethyl-1-


C derivatives. Unlike uniform labeling, position-specific 

C labeling allows for precise localization of bond ruptures. We define the specific mass shifts (

) associated with

-cleavage, McLafferty rearrangements, and inductive cleavage, enabling researchers to distinguish isotopomers and validate synthetic pathways with high confidence.

Theoretical Basis & Fragmentation Mechanics

The fragmentation of ethyl derivatives is governed by charge localization and the stability of the resulting carbocations or radical cations. The presence of a


C nucleus at the 1-position (the methylene carbon attached to the heteroatom or core structure) alters the 

of specific fragment ions without affecting the chemical properties of the molecule.
The Discriminator: -Cleavage

In ethyl ethers, amines, and thioethers,


-cleavage is the dominant fragmentation pathway. This mechanism is the primary method for distinguishing Ethyl-1-

C from Ethyl-2-

C.
  • Mechanism: The radical cation is formed on the heteroatom (

    
    ). The bond between the 
    
    
    
    -carbon and the
    
    
    -carbon breaks homolytically to stabilize the charge via resonance.
  • Pathway:

    
    
    
  • Observation:

    • Ethyl-1-

      
      C:  The fragment ion retains the 
      
      
      
      C label. Result:
      
      
      increases by +1 unit compared to the native compound.
    • Ethyl-2-

      
      C:  The 
      
      
      
      C label is located on the departing methyl radical (
      
      
      ). Result: The fragment ion is identical to the native compound (No mass shift).
The Nullifier: McLafferty Rearrangement (Ethyl Esters)

For ethyl esters (


) possessing a 

-hydrogen, the McLafferty rearrangement involves the transfer of a hydrogen atom from the ethyl

-carbon to the carbonyl oxygen, followed by the elimination of a neutral alkene.[1]
  • Pathway:

    
    
    
  • Observation:

    • The neutral loss is ethylene. In Ethyl-1-

      
      C derivatives, the neutral loss is mass 29 (
      
      
      
      ).
    • The detected ion is the acid radical cation (

      
      ), which loses the label  entirely.
      
    • Implication: This pathway cannot distinguish between C1 and C2 labeling, as both result in the loss of the ethyl group's carbon skeleton.

Inductive Cleavage (Formation of Ethyl Cation)

In electron ionization (EI), strong inductive effects can lead to the formation of a free ethyl cation.

  • Pathway:

    
    
    
  • Observation:

    • Ethyl-1-

      
      C:  Observed at 
      
      
      
      30
      .
    • Native Ethyl: Observed at

      
       29 .[2][3]
      
    • This low-mass diagnostic ion confirms the presence of the label but does not prove its position unless secondary fragmentation of the ethyl cation (loss of

      
      ) is analyzed.
      

Comparative Performance Guide

The following table synthesizes the expected mass spectral shifts for common derivatives. Use this to validate your labeled synthesis.

Derivative TypeFragmentation PathwayUnlabeled (Native)Ethyl-1-

C (

)
Ethyl-2-

C (

)
Diagnostic Value
Ethyl Ether / Amine

-Cleavage
(Loss of

)
Fragment


(Label Retained)

(Label Lost)
High (Distinguishes C1 vs C2)
Ethyl Ester McLafferty Rearr. (Loss of Ethylene)Ion


(Label Lost)

(Label Lost)
Low (Confirms ester structure only)
Ethyl Ester Acylium Formation (

)
Ion


(Label Lost)

(Label Lost)
None (Label is on neutral loss)
Alkyl Benzene Benzylic Cleavage (Loss of

)

91 (Tropylium)

92
(Label Retained)

91 (Label Lost)
High
General Ethyl Cation

29

30

30
Medium (Confirms presence of label)

Visualizing the Fragmentation Pathways[3]

The following diagram illustrates the divergent pathways for an Ethyl-1-


C labeled ether, highlighting where the heavy isotope (marked in red) resides after fragmentation.

G M Molecular Ion [R-O-13CH2-CH3]+. Alpha_TS α-Cleavage (Homolytic) M->Alpha_TS Ind_TS Inductive Cleavage (Heterolytic) M->Ind_TS Frag_Alpha Oxonium Ion [R-O=13CH2]+ Alpha_TS->Frag_Alpha Label Retained (m/z shift +1) Rad_Alpha Methyl Radical .CH3 (Neutral) Alpha_TS->Rad_Alpha Loss of Beta Carbon Frag_Ethyl Ethyl Cation [13CH2-CH3]+ (m/z 30) Ind_TS->Frag_Ethyl Label in Cation Rad_R Alkoxy Radical R-O. Ind_TS->Rad_R

Figure 1: Fragmentation logic for Ethyl-1-


C ethers. Note that 

-cleavage retains the specific C1 label.

Experimental Protocol: Validation of Label Position

To unequivocally confirm the synthesis of an Ethyl-1-


C derivative versus an Ethyl-2-

C impurity, follow this standardized MS/MS workflow.
Step 1: Sample Preparation
  • Concentration: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: Use a syringe pump at 5-10 µL/min to ensure a stable ion current.

Step 2: Precursor Ion Selection (Q1 Scan)
  • Verify the molecular ion (

    
     relative to native).[4]
    
  • Criterion: The isotope pattern should show a dominant

    
     peak (due to the label) and a smaller 
    
    
    
    peak (natural
    
    
    C contribution).
Step 3: Product Ion Scan (MS2)
  • Collision Energy (CE): Ramp CE from 10 to 40 eV.

    
    -cleavage ions are often stable and appear at lower CE; secondary fragmentations appear at higher CE.
    
  • Target Identification:

    • Identify the fragment corresponding to the loss of the terminal methyl group (

      
      ).
      
    • Calculation:

      • If Parent is

        
         101 (Labeled):
        
      • Fragment =

        
        .
        
      • Interpretation: If the peak is at 86 , the label was lost (Ethyl-2-

        
        C). If the peak is at 87 , the label was retained (Ethyl-1-
        
        
        
        C).
Step 4: Data Analysis (Cross-Talk Check)
  • Calculate the ratio of the "Retained Label" fragment to the "Native" fragment.

  • Any signal at the "Native" fragment mass indicates either:

    • Incomplete labeling (check synthesis).

    • Scrambling mechanisms (rare in simple alkyl chains but possible in cyclic systems).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Smith, R. M. (2004).[5] "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley.

Sources

Comparative

A Comparative Guide to H-C HMBC Correlations for Ethyl-1-¹³C Group Verification

For researchers, scientists, and professionals in drug development, the precise verification of isotopic labeling is paramount. This guide provides an in-depth technical comparison of using Heteronuclear Multiple Bond Co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise verification of isotopic labeling is paramount. This guide provides an in-depth technical comparison of using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy for the verification of an ethyl-1-¹³C group, a common moiety in pharmaceutical compounds. We will delve into the causality behind experimental choices, compare HMBC with alternative NMR techniques, and provide actionable protocols to ensure data integrity.

The Critical Role of Isotopic Labeling and its Verification

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C), is a cornerstone of modern drug discovery and development.[1] It enables, among other things, the elucidation of metabolic pathways, the quantification of drug metabolites, and the enhancement of NMR signals for structural studies.[2][3] The natural abundance of ¹³C is only about 1.1%, making it difficult to observe in standard NMR experiments without enrichment.[4] By introducing a ¹³C label, particularly at a specific position like the C1 of an ethyl group, we significantly enhance the signal-to-noise ratio, facilitating detailed structural and quantitative analysis.[2]

However, the synthesis of isotopically labeled compounds is a complex process, and verification of the label's position and incorporation is a non-negotiable step to ensure the validity of subsequent studies.[5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for this purpose.[5][6]

HMBC: A Powerful Tool for Long-Range Correlation

The HMBC experiment is a 2D NMR technique that detects correlations between protons and carbons that are two or three bonds apart (and sometimes more).[7][8][9] This "long-range" correlation is invaluable for piecing together the carbon skeleton of a molecule and is particularly well-suited for verifying the position of a ¹³C label.[7][10] Unlike its counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, which only shows direct one-bond ¹H-¹³C correlations, HMBC allows us to see connections through other atoms.[11][12][13]

For an ethyl-1-¹³C group (¹³CH₂-CH₃), we expect to see specific long-range correlations that definitively confirm the label's position. The protons of the methyl group (CH₃) are three bonds away from the labeled carbon (¹³CH₂), giving rise to a ³JCH correlation. Conversely, the protons on the labeled carbon (¹³CH₂) are two bonds away from the unlabeled methyl carbon (CH₃), resulting in a ²JCH correlation.

The Physics Behind the Experiment: Why HMBC Works

The HMBC pulse sequence is designed to suppress one-bond ¹H-¹³C correlations while allowing correlations over multiple bonds to evolve.[8] This is achieved by setting a low-pass J-filter that eliminates the large, direct ¹JCH couplings (typically 125-160 Hz) and a delay that is optimized for the much smaller long-range coupling constants (ⁿJCH, where n > 1).[11]

The choice of this long-range coupling delay is critical. While a range of values can be used, a compromise value of 7-8 Hz is often a good starting point for detecting both ²JCH and ³JCH correlations.[8][12] However, it's important to remember that the intensity of an HMBC cross-peak is dependent on the magnitude of the coupling constant.[8] If a particular three-bond coupling is very small due to conformational effects (as described by the Karplus relationship), the corresponding HMBC peak may be weak or absent.[8][9]

Visualizing the Expected Correlations

The following diagram illustrates the key HMBC correlations we expect to observe for an ethyl-1-¹³C group attached to a generic molecular fragment 'R'.

Sources

Validation

A Researcher's Guide to Metabolic Tracing: 13C vs. Deuterium Labeling

In the intricate world of metabolic research, understanding the dynamic flow of molecules through complex biochemical networks is paramount. Stable isotope tracing has emerged as a powerful technique to elucidate these m...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, understanding the dynamic flow of molecules through complex biochemical networks is paramount. Stable isotope tracing has emerged as a powerful technique to elucidate these metabolic fluxes, providing invaluable insights for basic science, drug discovery, and clinical research. Among the stable isotopes employed, carbon-13 (¹³C) and deuterium (²H, or D) are the most prominent. This guide offers a comprehensive comparison of ¹³C and deuterium labeling for metabolic tracing, designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their experimental designs.

The Principle of the Matter: An Introduction to Stable Isotope Tracing

Stable isotope tracing involves introducing molecules enriched with a heavy, non-radioactive isotope into a biological system. These labeled "tracers," such as ¹³C-glucose or deuterated water (D₂O), are metabolized by cells, and the isotopic label is incorporated into downstream metabolites. By tracking the distribution and abundance of these heavy isotopes in various molecules over time, we can map active metabolic pathways and quantify the rates of metabolic reactions, known as fluxes.[1] This approach provides a dynamic snapshot of cellular metabolism that is unattainable with traditional metabolomics, which only measures static metabolite levels.

The choice between ¹³C and deuterium as the isotopic tracer is a critical decision that significantly influences the experimental design, the analytical methodology, and the nature of the biological questions that can be addressed. Each isotope possesses unique physicochemical properties that confer distinct advantages and disadvantages.

At a Glance: Key Differences Between ¹³C and Deuterium Labeling

Feature¹³C LabelingDeuterium (²H) Labeling
Tracer Introduction Typically as a labeled substrate (e.g., [U-¹³C]-glucose, ¹³C-glutamine).Often as deuterated water (D₂O) or a labeled substrate (e.g., [6,6'-²H₂]-glucose).[2][3]
Primary Application Gold standard for quantifying central carbon metabolism (e.g., glycolysis, TCA cycle).[4][5]Measuring de novo biosynthesis rates of various biomolecules (lipids, proteins, DNA).[6][7]
Analytical Platforms Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR).[8][9]Mass Spectrometry (GC-MS, LC-MS), NMR, Deuterium Metabolic Imaging (DMI).[2][10]
Data Interpretation Analysis of mass isotopomer distributions (MIDs) to resolve pathway contributions.[11][12]Measurement of deuterium enrichment to calculate fractional synthesis rates.[6]
Kinetic Isotope Effect (KIE) Generally considered negligible, with minimal impact on reaction rates.Significant KIE can occur, potentially altering metabolic rates, which requires careful consideration.[13][14]
Cost & Accessibility Labeled substrates can be expensive.Deuterated water is relatively inexpensive and easy to administer.[15]
Positional Information Positional labeling provides detailed insights into specific reaction steps.Site-specific labeling information can be more challenging to obtain.[3]

Delving Deeper: The Causality Behind Experimental Choices

The decision to use ¹³C or deuterium is not arbitrary; it is dictated by the specific biological question at hand. Here, we explore the rationale behind choosing one isotope over the other for different research objectives.

¹³C Labeling: The Master of Central Carbon Metabolism

When the goal is to precisely map the flow of carbon through central metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, ¹³C is the undisputed champion.

Why ¹³C is Ideal for Flux Analysis:

  • Direct Carbon Skeleton Tracking: Since carbon forms the backbone of most metabolites, ¹³C tracers allow for the direct tracking of carbon atom transitions through metabolic reactions. This provides a clear and unambiguous picture of pathway utilization.[4]

  • Rich Information from Mass Isotopomer Distributions (MIDs): The analysis of MIDs—the relative abundances of molecules with different numbers of ¹³C atoms—is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA).[16][17] By feeding cells a specifically labeled ¹³C substrate (e.g., [1,2-¹³C₂]-glucose), the resulting patterns of ¹³C incorporation in downstream metabolites can be used to mathematically resolve the contributions of different pathways.[18] For instance, the pattern of ¹³C labeling in lactate or citrate can distinguish between glucose metabolism through glycolysis versus the PPP.

  • Negligible Kinetic Isotope Effect: The bond strength of C-¹³C is very similar to that of C-¹²C. Consequently, the kinetic isotope effect (KIE) is generally minimal and does not significantly alter the rates of enzymatic reactions.[19] This ensures that the measured fluxes accurately reflect the native metabolic state of the cell.

The workflow for a typical ¹³C-MFA experiment is a multi-step process that requires careful planning and execution.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A 1. Experimental Design (Select ¹³C tracer, labeling duration) B 2. Tracer Experiment (Introduce ¹³C-labeled substrate to cells/organism) A->B C 3. Sample Collection & Metabolite Extraction B->C D 4. Isotopic Labeling Measurement (GC-MS or LC-MS analysis) C->D E 5. Data Processing (Correct for natural isotope abundance) D->E F 6. Flux Estimation (Use software like Metran, OpenFlux, or 13CFLUX) E->F G 7. Statistical Analysis (Goodness-of-fit, confidence intervals) F->G

Figure 1: A generalized workflow for a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment.

Deuterium Labeling: A Powerful Tool for Measuring Biosynthesis

When the research focus shifts from the intricacies of central carbon metabolism to the overall rates of biosynthesis of macromolecules like lipids, proteins, and DNA, deuterium labeling, particularly with D₂O, offers a simple, robust, and cost-effective solution.

The Rationale for Using Deuterium:

  • Global Labeling of Precursors: When D₂O is introduced into the body water, deuterium is incorporated into a wide range of metabolic precursors through enzymatic reactions involving water or through the action of dehydrogenases and reductases.[7] This provides a near-universal labeling of the building blocks for biosynthesis.

  • Measuring Fractional Synthesis Rates: By measuring the rate of deuterium incorporation into a specific biomolecule over time, one can calculate its fractional synthesis rate (FSR).[6] This is particularly valuable for studying the dynamics of processes like lipogenesis, proteostasis, and cell proliferation.[6][20]

  • Ease of Administration and Cost-Effectiveness: D₂O can be easily administered in drinking water, making it ideal for long-term labeling studies in animal models.[3][21] Compared to many ¹³C-labeled substrates, D₂O is significantly less expensive.[15]

A key consideration in deuterium labeling experiments is the kinetic isotope effect (KIE) .[22] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when hydrogen is replaced by deuterium.[13][14] This can potentially alter the very metabolic fluxes being measured. While this effect can be a confounding factor, it can also be exploited in drug development to slow down the metabolic clearance of a drug, thereby improving its pharmacokinetic profile.

G A 1. D₂O Administration (e.g., in drinking water or via injection) B 2. Labeling Period (Duration depends on the turnover rate of the molecule of interest) A->B C 3. Tissue/Cell Collection B->C D 4. Isolation of Biomolecule of Interest (e.g., lipids, proteins, DNA) C->D E 5. Hydrolysis to Monomers (e.g., fatty acids, amino acids, deoxynucleosides) D->E F 6. Derivatization (for GC-MS) E->F Optional G 7. Mass Spectrometry Analysis (Measure deuterium enrichment) E->G F->G H 8. Calculation of Fractional Synthesis Rate (FSR) G->H

Figure 2: A typical workflow for a D₂O-based biosynthesis measurement experiment.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, here are condensed, step-by-step methodologies for representative ¹³C and deuterium labeling experiments.

Protocol 1: ¹³C-Glucose Tracing in Cultured Cells via LC-MS

This protocol outlines a general procedure for tracing the metabolism of uniformly labeled ¹³C-glucose in adherent cell culture.

  • Cell Culture and Labeling:

    • Plate cells and allow them to reach the desired confluency.

    • Replace the growth medium with a medium containing [U-¹³C₆]-glucose at the same concentration as the unlabeled glucose in the standard medium.[23]

    • Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label. This time will vary depending on the metabolic rates of the cells and the pathways of interest.

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium and wash the cells once with ice-cold saline.

    • Immediately add ice-cold extraction solvent (e.g., 80:20 methanol:water) to the culture dish to quench metabolism.[23]

    • Scrape the cells and collect the cell lysate in a microfuge tube.

  • Sample Preparation:

    • Vortex the cell lysate vigorously and centrifuge at high speed to pellet the protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

    • Determine the mass isotopomer distribution (MID) for each metabolite.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs for metabolic flux analysis using appropriate software.[16]

Protocol 2: Measuring de novo Lipogenesis in Mice using D₂O and GC-MS

This protocol describes a common method for assessing the rate of new fatty acid synthesis in vivo.

  • Animal Labeling:

    • Administer an initial intraperitoneal (IP) bolus of D₂O in saline to rapidly enrich the body water.[21]

    • Subsequently, provide the mice with drinking water enriched with a lower percentage of D₂O (e.g., 8%) for the duration of the experiment.[21]

  • Tissue Collection and Lipid Extraction:

    • At the end of the labeling period, euthanize the mice and collect the tissues of interest (e.g., liver, adipose tissue).

    • Homogenize the tissue and extract the total lipids using a method such as the Folch or Bligh-Dyer procedure.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Saponify the extracted lipids to release the fatty acids.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAMEs onto a gas chromatograph coupled to a mass spectrometer.

    • The GC will separate the different fatty acid species.

    • The MS will detect the mass isotopologues of each FAME, allowing for the determination of deuterium incorporation.

  • Calculation of Fractional Synthesis Rate (FSR):

    • Measure the deuterium enrichment in the body water (from plasma).

    • Calculate the FSR of the fatty acids based on the rate of deuterium incorporation relative to the precursor (body water) enrichment.

Conclusion: Choosing the Right Tool for the Job

Both ¹³C and deuterium labeling are indispensable tools in the modern metabolomics toolbox. The choice between them is not a matter of which is "better" but which is more appropriate for the specific research question.

  • For detailed, quantitative analysis of central carbon metabolism and resolving the contributions of interconnected pathways, ¹³C labeling is the method of choice. Its strength lies in the direct tracking of the carbon skeleton and the rich information content of mass isotopomer distributions.

  • For measuring the overall biosynthetic rates of macromolecules and for in vivo studies where ease of administration and cost are major considerations, deuterium labeling, particularly with D₂O, is an excellent option.

By understanding the fundamental principles, advantages, and limitations of each approach, researchers can design more insightful experiments that will continue to unravel the complexities of metabolism in health and disease.

References

  • Jung, S. M., Le, J., Doxsey, W. G., & Haley, J. A. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.org. Retrieved from [Link]

  • Bio-protocol. (n.d.). 13C Glucose tracing metabolomics. Retrieved from [Link]

  • de Goede, A. A., De Feyter, H. M., & van de Rest, O. (2022). Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. medRxiv. [Link]

  • Jennings, E. Q., et al. (2023). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). ResearchGate. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

  • Jung, S. M., Le, J., Doxsey, W. G., & Haley, J. A. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship.org. Retrieved from [Link]

  • Jang, C., Hui, S., Lu, W., & Rabinowitz, J. D. (2018). 13C-labeling approaches for metabolism analysis. Experimental & Molecular Medicine, 50(8), 1-12. [Link]

  • Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Retrieved from [Link]

  • 13CFLUX.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Retrieved from [Link]

  • Metallo, C. M., & Vander Heiden, M. G. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 16, 54-61. [Link]

  • Zhang, Q., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968987. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 243-252. [Link]

  • Yale School of Medicine. (n.d.). What is Deuterium Metabolic Imaging (DMI)? Retrieved from [Link]

  • Wilkinson, D. J., & Brook, M. S. (2020). CORP: The use of deuterated water for the measurement of protein synthesis. Journal of Applied Physiology, 128(5), 1416-1424. [Link]

  • de Graaf, R. A., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. ACS Chemical Neuroscience, 11(24), 4355-4365. [Link]

  • Turner, S. M., et al. (2015). A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. Journal of Chromatography B, 988, 149-155. [Link]

  • Nilsson, R., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology, 25(11), 1419-1427.e5. [Link]

  • De Feyter, H. M., et al. (2024). Advanced methods in deuterium metabolic imaging. Magnetic Resonance in Medicine, 91(1), 5-23. [Link]

  • Abdelrazig, S., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3209-3218. [Link]

  • De Feyter, H. M., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience, 11(24), 4355-4365. [Link]

  • Fiehn, O. (2016). Differential Metabolomics Using Stable Isotope Labeling and Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Methods in Molecular Biology, 1413, 131-147. [Link]

  • Wilkinson, D. J., & Brook, M. S. (2020). CORP: The use of deuterated water for the measurement of protein synthesis. Journal of Applied Physiology, 128(5), 1416-1424. [Link]

  • De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo. Science Advances, 4(8), eaat7314. [Link]

  • JoVE. (2022, December 19). Deuterium Kinetic Isotope Effect on EET Determination | Protocol Preview. YouTube. Retrieved from [Link]

  • Song, A., et al. (2025). Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo. Frontiers in Immunology, 16, 1371131. [Link]

  • Weitzel, M., et al. (2014). Visual workflows for 13C-metabolic flux analysis. Bioinformatics, 30(23), 3421-3422. [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 63. [Link]

  • Robins, R. J., & O'Connor, S. E. (2020). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Methods in Molecular Biology, 2089, 139-151. [Link]

  • Dai, D. F., et al. (2024). Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection. bioRxiv. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Bruker. (n.d.). Deuterium Metabolic Imaging (DMI) – Technical Innovations and (Pre)clinical Applications. Retrieved from [Link]

  • University of Nottingham. (n.d.). Deuterium metabolic imaging at ultra-high field. Retrieved from [Link]

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